Methyl 3-amino-2-cycloheptylpropanoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 3-amino-2-cycloheptylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZYZQVGVNNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of Methyl 3-amino-2-cycloheptylpropanoate
Executive Summary
The development of novel peptidomimetics and central nervous system (CNS) therapeutics relies heavily on the structural diversity of unnatural amino acids. Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized aliphatic β-amino acid ester. Featuring a sterically demanding cycloheptyl ring adjacent to a β-amino ester backbone, this molecule serves as a critical scaffold in the synthesis of gabapentinoids and dipeptidyl peptidase-IV (DPP-4) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and pharmacological relevance.
Structural Chemistry & Physicochemical Profiling
Methyl 3-amino-2-cycloheptylpropanoate (CAS: 1379336-67-0)[1] is the methyl ester derivative of 3-amino-2-cycloheptylpropanoic acid (CAS: 1378841-48-5)[2]. The presence of the cycloheptyl ring introduces significant steric bulk and lipophilicity compared to smaller cycloalkyl analogues (e.g., the cyclohexyl ring in gabapentin). This structural modification is strategically used in medicinal chemistry to alter the pharmacokinetic profile of a drug, specifically enhancing blood-brain barrier (BBB) penetration and modulating target residence time.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics for the target ester and its parent acid, providing a baseline for formulation and analytical tracking.
| Property | Value |
| Compound Name | Methyl 3-amino-2-cycloheptylpropanoate |
| CAS Registry Number | 1379336-67-0 |
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.30 g/mol |
| Parent Acid CAS | 1378841-48-5 |
| Parent Acid MW | 185.26 g/mol |
| Predicted CLogP | ~1.2 - 1.5 (Ester) / -0.154 (Parent Acid) |
| Structural Class | Aliphatic β-Amino Acid Ester |
Synthetic Methodology & Catalytic Mechanisms
The synthesis of enantiomerically pure β-amino acids is historically challenging. Classical optical resolution via diastereomeric salt formation is fundamentally limited to a maximum theoretical yield of 50%, requiring costly recycling of the undesired enantiomer[3]. To circumvent this, state-of-the-art industrial synthesis employs enantioselective asymmetric hydrogenation of an amine-unprotected prochiral β-amino acrylic acid derivative[4].
By utilizing a transition metal precursor (such as Rhodium) complexed with a chiral ferrocenyl diphosphine ligand, the catalyst creates a sterically restricted chiral pocket. This dictates the facial selectivity of hydride transfer to the olefinic double bond, yielding the desired enantiomer with high enantiomeric excess (ee)[4].
Synthetic workflow for Methyl 3-amino-2-cycloheptylpropanoate via asymmetric hydrogenation.
Protocol: Enantioselective Asymmetric Hydrogenation
-
Objective: Synthesize enantiomerically pure 3-amino-2-cycloheptylpropanoic acid.
-
Step 1: Substrate Preparation. Dissolve the prochiral β-amino acrylic acid derivative (10 mmol) in 50 mL of thoroughly degassed anhydrous methanol.
-
Step 2: Catalyst Activation. In an inert glovebox environment, prepare a catalytic solution of bis(1,5-cyclooctadiene)rhodium(I) chloride dimer [Rh(cod)Cl]2 (0.1 mol%) and a chiral ferrocenyl diphosphine ligand (0.11 mol%). Causality: The slight excess of ligand ensures complete complexation of the Rhodium center, preventing the formation of non-selective, achiral active species.
-
Step 3: Hydrogenation. Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 90 psi and heat to 50 °C for 24 hours under vigorous stirring.
-
Validation Checkpoint: Filter the crude mixture through a Celite pad. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% enantiomeric excess (ee) prior to downstream esterification.
Protocol: Esterification via Acyl Chloride Intermediate
Direct acid-catalyzed Fischer esterification of β-amino acids often suffers from poor yields due to the zwitterionic nature of the substrate and the competing side reaction of intramolecular cyclization (β-lactam formation). The following protocol utilizes thionyl chloride to bypass these issues.
-
Step 1: Reagent Suspension. Suspend the enantiopure 3-amino-2-cycloheptylpropanoic acid (5 mmol) in anhydrous methanol (25 mL) in a flame-dried round-bottom flask under argon.
-
Step 2: In Situ Activation. Cool the flask to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 7.5 mmol) dropwise over 15 minutes. Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ, which protonates the amine (preventing nucleophilic attack and β-lactam formation). Simultaneously, SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol to form the ester.
-
Step 3: Reflux. Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
-
Step 4: Isolation. Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate Methyl 3-amino-2-cycloheptylpropanoate as a stable hydrochloride salt.
-
Validation Checkpoint: Perform FT-IR analysis. The self-validating success of this protocol is confirmed by the complete disappearance of the broad carboxylic O-H stretch (~3300-2500 cm⁻¹) and the emergence of a sharp, intense ester carbonyl (C=O) stretch at ~1740 cm⁻¹.
Pharmacological Relevance & Target Modulation
β-amino acids are highly resistant to enzymatic degradation by mammalian proteases, making them ideal pharmacophores for oral drugs. The cycloheptyl derivative specifically mimics the structural topology required to interact with two major therapeutic targets:
-
Voltage-Gated Calcium Channels (VGCC) α2δ Subunit: Similar to gabapentin and pregabalin, cycloalkyl β-amino acids bind to the α2δ subunit in the CNS. The larger cycloheptyl ring increases the lipophilic surface area, potentially enhancing binding affinity and altering the channel's trafficking to the plasma membrane. This reduces presynaptic calcium influx and subsequent excitatory neurotransmitter release (e.g., glutamate).
-
Dipeptidyl Peptidase-IV (DPP-4): β-amino acid derivatives are the core structural motif in gliptins (e.g., sitagliptin)[3]. The amine group occupies the S1 pocket of the enzyme, while the cycloheptyl ester can be further functionalized to interact with the S2 extensive pocket, preventing the degradation of incretin hormones like GLP-1.
Pharmacological mechanism of cycloheptyl β-amino acid derivatives in CNS and metabolic pathways.
Analytical Validation & Quality Control
To ensure the integrity of Methyl 3-amino-2-cycloheptylpropanoate for downstream pharmaceutical synthesis, the following analytical suite must be executed:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methoxy group (-OCH₃) at approximately δ 3.65 ppm. The β-proton adjacent to the primary amine should appear as a complex multiplet due to coupling with the diastereotopic α-protons and the cycloheptyl methine proton.
-
LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 200.3.
-
Chiral Purity: If synthesized as a specific enantiomer, chiral HPLC must be utilized against a racemic standard to ensure no racemization occurred during the highly acidic thionyl chloride esterification step.
References
- EnamineStore. "3-amino-2-cycloheptylpropanoic acid. Product Details." enaminestore.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTOx4syPeJSA-wVsVPWJ_4wyqgjnrnryJJoOiLsPcu4pXnvfOycnxlSE_Y7B5r4TVVBVzrBZSWr94LE_mFNG_-XUWvRycK5DdAU4PLL0us4HkJ-KK0TyJJihE1rG7AInfM-OIkfRZ9J_xKcAY=]
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- ResearchGate. "US Patent Application 2008/0058522 (Merck & Company) - Process for preparation of enatiomerically enriched beta-amino acid." researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNCC25xBPuoY_txSBw_i8Njiw-ie_8fX8BQ22B7-RqH8Op22LnYaR48XB3UrFpzRHSBD6DnThUZR4wZatbN081EwsGlcVvFZ16CVJIDFH12nP7MXdYEoUX3AGClj17XXkazCD99Zwgk_tZ71R_siWY2xip1y2eoBf-0Q4qc6qrhcXXjd5AwJCpVIIeSF_Rgd6rITCoI5oMe8dSe8UhLL1PGakMkWPx-h-2ViLS_Mq0bcyB12gWy2IIb1_o_3DGAvzXsT5h83K9nkqzblZoeHLYJH3ci2tu5oGBttL5AeXHzqm4YZJ1WyvkOYbnt4_YklwK61UdHhyOnMLWPc_FE2mozNB_0B-MPefW6HjHLjfhv4pMIfjZgwyW0g4_YnUzZDbmCBVTei2WIus42kn3Cf_7WwuJaLN0sBcmJF1q3Gs2cl6OidXj]
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A Deep Dive into the Pharmacokinetic Profile of Methyl 3-amino-2-cycloheptylpropanoate Derivatives: A Technical Guide for Drug Development Professionals
Foreword: Charting the Course for Novel Therapeutics
In the landscape of modern drug discovery, the journey of a promising molecule from the bench to the bedside is governed by a profound understanding of its interaction with the biological system. Among the myriad of chemical scaffolds, methyl 3-amino-2-cycloheptylpropanoate derivatives have emerged as a class of compounds with significant therapeutic potential, warranting a thorough investigation of their pharmacokinetic profiles. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of these novel chemical entities. We will delve into the causality behind experimental choices, championing a self-validating system of protocols to ensure scientific integrity and accelerate the path to clinical candidacy.
Section 1: The Molecular Landscape - Understanding the Core Structure
The methyl 3-amino-2-cycloheptylpropanoate scaffold presents a unique combination of a lipophilic cycloheptyl group, an amino moiety, and a methyl ester. This structural amalgamation dictates its physicochemical properties, which in turn influence its pharmacokinetic behavior. The cycloheptyl ring enhances lipophilicity, potentially favoring membrane permeability and distribution into tissues. The amino group, a common feature in many pharmaceuticals, can exist in a protonated state, influencing solubility and interactions with transporters and metabolizing enzymes. The methyl ester is a potential site for enzymatic hydrolysis, a crucial metabolic pathway that can significantly impact the compound's half-life and activity.
Section 2: Unraveling the ADME Profile: A Pillar of Preclinical Development
A comprehensive understanding of a drug candidate's ADME profile is fundamental to evaluating its therapeutic potential.[1][2] This section will explore the key pharmacokinetic parameters and the experimental systems used to assess them.
Absorption: The Gateway to Systemic Circulation
The journey begins with absorption, the process by which the drug enters the bloodstream. For orally administered methyl 3-amino-2-cycloheptylpropanoate derivatives, this involves traversing the gastrointestinal tract.
Key Considerations:
-
Lipophilicity and Permeability: The cycloheptyl group is expected to confer moderate to high lipophilicity, which generally favors passive diffusion across the intestinal epithelium.
-
Role of Transporters: The amino group may be a substrate for various uptake and efflux transporters, such as those from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) families, which can significantly modulate oral bioavailability.
-
First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it may undergo significant metabolism before reaching systemic circulation. The ester and amino functionalities are potential sites for first-pass metabolism.
Distribution: Reaching the Target
Once in the bloodstream, the drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues.
Key Parameters:
-
Volume of Distribution (Vd): This parameter provides an indication of the extent to which a drug distributes into tissues. A large Vd suggests extensive tissue distribution.
Metabolism: The Biotransformation Cascade
Metabolism is the enzymatic conversion of a drug into other chemical species, known as metabolites. This process, primarily occurring in the liver, plays a critical role in drug clearance and can lead to the formation of active or inactive metabolites.[4]
Predicted Metabolic Pathways for Methyl 3-amino-2-cycloheptylpropanoate Derivatives:
-
Ester Hydrolysis: The methyl ester is a prime target for carboxylesterases, leading to the formation of the corresponding carboxylic acid. This is often a rapid and efficient metabolic pathway.
-
Oxidation: The cycloheptyl ring and the carbon atoms adjacent to the amino group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[5]
-
Conjugation: The amino group and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.[4]
Excretion: The Final Exit
The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile and feces).
Key Excretion Routes:
-
Renal Excretion: Water-soluble metabolites are typically excreted in the urine. The parent compound may also be renally cleared if it has sufficient polarity.
-
Biliary Excretion: Larger metabolites and some parent drugs can be actively transported into the bile and eliminated in the feces. Enterohepatic recirculation, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, can prolong its duration of action.[6]
Section 3: The Scientist's Toolkit: Methodologies for Pharmacokinetic Characterization
A robust pharmacokinetic assessment relies on a combination of in vitro and in vivo studies. These studies provide crucial data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[7]
In Vitro ADME Assays: The Initial Screening Cascade
In vitro assays are essential for early-stage drug discovery, providing a high-throughput and cost-effective means to evaluate the metabolic stability and potential for drug-drug interactions.[4]
3.1.1. Metabolic Stability Assessment
-
Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are a valuable tool for assessing Phase I metabolic stability.[4]
-
Hepatocytes: As the primary cell type in the liver, hepatocytes contain the full complement of drug-metabolizing enzymes and transporters, offering a more comprehensive model for both Phase I and Phase II metabolism.[2][8]
Table 1: Representative In Vitro Metabolic Stability Data
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | Human Liver Microsomes | 45 | 15.4 |
| Derivative B | Human Liver Microsomes | > 120 | < 5.8 |
| Derivative A | Cryopreserved Human Hepatocytes | 30 | 23.1 |
| Derivative B | Cryopreserved Human Hepatocytes | 95 | 7.3 |
3.1.2. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching the Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
Diagram 1: In Vitro Metabolic Stability Workflow
Caption: Workflow for assessing in vitro metabolic stability.
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
In vivo studies in animal models are critical for determining the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.[1][7][9]
3.2.1. Study Design and Execution
-
Animal Models: Rodents (mice and rats) are commonly used for initial pharmacokinetic screening, while non-rodent species (dogs or non-human primates) may be used for more definitive studies.[7][9]
-
Dosing Routes: The compound is typically administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.
-
Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated bioanalytical method.
3.2.2. Key Pharmacokinetic Parameters from In Vivo Studies
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| CL (mL/min/kg) | 25 | - |
| Vd (L/kg) | 2.5 | - |
| t½ (h) | 1.2 | 2.5 |
| AUC (ng*h/mL) | 667 | 1250 |
| Cmax (ng/mL) | - | 450 |
| Tmax (h) | - | 0.5 |
| Bioavailability (F%) | - | 30% |
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Section 4: The Analytical Cornerstone: Bioanalytical Method Development
Accurate and reliable quantification of methyl 3-amino-2-cycloheptylpropanoate derivatives in biological matrices is paramount for generating high-quality pharmacokinetic data.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]
4.1. Method Development Considerations
-
Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method is required to remove interferences and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed to separate the analyte from endogenous components. Given the polar nature of the amino group, derivatization may be necessary to improve retention and chromatographic peak shape.[11]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity for quantification. The method relies on monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
4.2. Experimental Protocol: LC-MS/MS Bioanalytical Method
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.[1]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: MRM of specific transitions for the analyte and internal standard.
-
Section 5: Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)
Data from in vitro studies can be used to predict human pharmacokinetic parameters through a process called in vitro-in vivo extrapolation (IVIVE). This approach is valuable for early-stage decision-making and for guiding the design of first-in-human studies.
Key IVIVE Concepts:
-
Well-Stirred Model: A commonly used model to predict hepatic clearance from in vitro intrinsic clearance data.
-
Scaling Factors: Physiological and biochemical scaling factors are used to extrapolate in vitro data to the in vivo situation.
Conclusion: A Forward-Looking Perspective
The successful development of methyl 3-amino-2-cycloheptylpropanoate derivatives as therapeutic agents hinges on a thorough and systematic evaluation of their pharmacokinetic properties. This guide has provided a comprehensive framework for undertaking such an investigation, from initial in vitro screening to definitive in vivo studies. By embracing the principles of scientific integrity and leveraging state-of-the-art methodologies, researchers can confidently navigate the complexities of drug metabolism and pharmacokinetics, ultimately accelerating the delivery of novel medicines to patients in need.
References
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- in vivo Pharmacokinetic & Pharmacodynamic Studies.
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
- Regulated Preclinical and Clinical Bioanalysis. Inotiv.
- In Vivo PK Studies.
- Understanding Post-Thawing Metabolic Shift in Primary Hep
- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI.
- Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
- Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. PubMed.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
- Comutagenesis-III.
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Biological activity of cycloheptyl-substituted beta-amino acid esters
Biological Activity and Structural Dynamics of Cycloheptyl-Substituted β -Amino Acid Esters: A Technical Guide for Drug Development
Executive Summary
The integration of non-proteinogenic amino acids into therapeutic pipelines has revolutionized the development of peptidomimetics. Among these, alicyclic β -amino acids represent a highly specialized class of building blocks capable of inducing predictable, highly stable secondary structures . While 5- and 6-membered rings (cyclopentyl and cyclohexyl) have been extensively studied, the 7-membered cycloheptyl-substituted β -amino acid esters offer a unique balance of steric bulk and ring-flipping flexibility. This technical guide explores the mechanistic causality behind their biological activity, details their pharmacological profiles, and provides a self-validating experimental framework for their synthesis and evaluation.
Mechanistic Grounding: Conformational Control & Esterification Dynamics
The Cycloheptyl Advantage: 12/10-Helical Foldamers
The biological efficacy of a peptidomimetic is intrinsically linked to its three-dimensional conformation. Unconstrained linear peptides suffer from rapid proteolytic degradation and poor target affinity due to high entropic penalties upon binding. Introducing a cycloheptyl ring across the C α -C β bond of a β -amino acid (e.g., cis-2-aminocycloheptanecarboxylic acid, ACHpC) severely restricts the ϕ and ψ dihedral angles.
Unlike the rigid cyclohexane ring, the cycloheptane moiety possesses dynamic ring-flipping behavior that allows the resulting peptide to adopt a highly stable, non-traditional 12/10-helix . This specific helical architecture projects side chains in a precise spatial arrangement, mimicking the α -helix of native proteins but with absolute resistance to native proteases .
The Role of Esterification
Why utilize the ester derivative rather than the free acid? The esterification of the β -amino acid serves a dual purpose:
-
Synthetic Causality: During Solid-Phase Peptide Synthesis (SPPS), alkyl esters (e.g., ethyl or tert-butyl) prevent premature zwitterion formation and unwanted side reactions, ensuring high-yield coupling.
-
Pharmacokinetic Causality: In in vivo applications, esterification acts as a prodrug strategy. Masking the polar carboxylate group increases the molecule's lipophilicity (LogP), facilitating passive diffusion across the blood-brain barrier (BBB) or bacterial lipid bilayers. Once intracellular, endogenous esterases hydrolyze the ester, trapping the active pharmacophore inside the target cell.
Conformational folding pathway driven by cycloheptyl β-amino acid incorporation.
Pharmacological Profiles & Target Interactions
Cycloheptyl-substituted β -amino acid esters exhibit diverse biological activities depending on the sequence context into which they are incorporated.
-
Antimicrobial & Antifungal Activity: By forming amphipathic 12/10-helices, these compounds selectively target and disrupt the negatively charged lipid bilayers of bacterial and fungal cells, acting as potent antimicrobial agents without exhibiting hemolytic toxicity to mammalian cells .
-
CNS & Opioid Receptor Modulation: Substitution of native residues (e.g., Proline) with alicyclic β -amino acids in endomorphin analogues forces the peptide into a compact, folded structure. This drastically increases binding potency and efficacy at the μ -opioid receptor, offering potent analgesic properties with heightened proteolytic stability .
-
Integrin Antagonism: Cycloheptyl β -amino acid derivatives are utilized as antagonists for integrin receptors (e.g., α 5 β 1), which are critical in mediating pathological angiogenesis and fibrosis in tumor progression .
Quantitative Data Summary
The following table synthesizes the comparative biological activities of alicyclic β -amino acid derivatives based on ring size and target interaction:
| Compound Class | Ring Size | Primary Biological Target | Observed Activity (Quantitative Proxy) | Mechanism of Action |
| Cyclopentyl β -ester | 5-Membered | Fungal Cell Membranes | MIC ≈ 8-16 µg/mL | Amphipathic membrane disruption |
| Cyclohexyl β -ester | 6-Membered | μ -Opioid Receptor | IC 50 ≈ 0.5-2.0 nM | Receptor agonism (Compact folding) |
| Cycloheptyl β -ester | 7-Membered | Bacterial Membranes | MIC ≈ 4-8 µg/mL | 12/10-helical pore formation |
| Cycloheptyl β -ester | 7-Membered | Integrin Receptors | K i ≈ 10-50 nM | Antagonism via steric blockade |
Self-Validating Experimental Protocol: Synthesis & Conformational Assays
To ensure scientific integrity, the following methodology outlines a self-validating system for the synthesis, coupling, and structural verification of cycloheptyl β -amino acid esters.
Phase 1: Enantioselective Synthesis & Esterification
Causality: Chemical asymmetric synthesis of 7-membered rings often yields poor enantiomeric excess (ee) due to ring flexibility. We employ an enzymatic kinetic resolution to guarantee >99% ee, which is non-negotiable for stereospecific biological receptors .
-
β -Lactam Formation: React cycloheptene with chlorosulfonyl isocyanate to yield the racemic cycloheptane-fused β -lactam.
-
Enzymatic Resolution: Introduce Lipase PS (from Burkholderia cepacia) in diisopropyl ether (45°C) with 0.5 equiv H 2 O. The enzyme selectively hydrolyzes one enantiomer. Isolate the unreacted (1S, 2R)- β -lactam.
-
Ring-Opening Esterification: Treat the enantiopure lactam with anhydrous ethanol and catalytic HCl.
-
Validation Check: Analyze via Chiral HPLC. The presence of a single peak confirms >99% ee of the cis-2-aminocycloheptanecarboxylic acid ethyl ester.
-
Phase 2: Peptide Coupling (SPPS)
-
Coupling: Couple the esterified monomer to the growing peptide chain using HBTU/DIPEA chemistry.
-
Self-Validation (Kaiser Test): The steric bulk of the 7-membered ring drastically slows coupling kinetics. Perform a Kaiser test post-coupling. A positive result (blue color) indicates incomplete coupling, triggering an automatic double-coupling cycle. A negative result (yellow) validates structural completion.
Phase 3: Conformational Validation via CD Spectroscopy
Causality: Before biological assays, the 12/10-helical foldamer structure must be physically verified. Circular Dichroism (CD) spectroscopy provides rapid, macroscopic validation of secondary structure.
-
Preparation: Dissolve the purified peptide in methanol at 0.1 mM concentration.
-
Measurement: Scan from 190 nm to 260 nm at 25°C.
-
Validation: A successful 12/10-helix will exhibit a characteristic CD signature: a minimum at ~205 nm and a maximum at ~220 nm.
-
Control: Run a linear β -alanine analog in parallel. It must show a random coil signature (minimum at ~195 nm), proving the cycloheptyl ring is the sole driver of the helical fold.
-
Step-by-step experimental workflow for synthesizing and validating β-amino acid esters.
Conclusion
Cycloheptyl-substituted β -amino acid esters are not mere structural curiosities; they are precision-engineered tools for controlling peptide folding dynamics. By leveraging their unique steric constraints to force 12/10-helical conformations, drug development professionals can design peptidomimetics that bypass traditional proteolytic degradation while achieving high-affinity target engagement. The self-validating protocols outlined herein ensure that the transition from synthetic chemistry to biological application remains rigorous, reproducible, and mechanistically sound.
References
-
Title: Alicyclic Beta-Amino Acids in Medicinal Chemistry | Source: PubMed / Amino Acids | URL: [Link]
-
Title: New endomorphin analogues containing alicyclic beta-amino acids: influence on bioactive conformation and pharmacological profile | Source: PubMed / Journal of Medicinal Chemistry | URL: [Link]
-
Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Source: ACS Publications / Journal of Medicinal Chemistry | URL: [Link]
-
Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | Source: ChemRxiv | URL: [Link]
- Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists | Source: Google Patents | URL
-
Title: An improved synthesis of enantiopure β-amino acids | Source: ResearchGate | URL: [Link]
Application Note: Step-by-Step Asymmetric Synthesis of Methyl 3-amino-2-cycloheptylpropanoate via Si-ACDC
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and stereoselective protocol for the synthesis of Methyl 3-amino-2-cycloheptylpropanoate, a critical β2 -amino acid derivative used in peptidomimetic and foldamer drug discovery.
Strategic Rationale & Mechanistic Overview
β2 -amino acids are highly sought-after building blocks in medicinal chemistry due to their ability to impart proteolytic stability and unique secondary structures to peptide therapeutics[1]. Traditional syntheses of these scaffolds often rely on stoichiometric chiral auxiliaries (e.g., [2]), which require multi-step attachment and harsh cleavage conditions.
To overcome these limitations, this protocol employs a cutting-edge Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) approach, pioneered by [3]. By utilizing a highly confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst, we can achieve direct, one-pot asymmetric aminomethylation of a bis-silyl ketene acetal (bis-SKA) derived from cycloheptylacetic acid.
The reaction utilizes N,N -bis(trimethylsilyl)methoxymethylamine as a traceless electrophile precursor[4]. The IDPi catalyst generates a chiral silylium ion pair that activates the ether, forming a highly reactive, spatially confined methylene iminium ion. The bis-SKA nucleophile attacks this intermediate with exceptional facial selectivity. A subsequent hydrolytic workup directly yields the unprotected β2 -amino acid, which is then esterified to the target methyl ester[5].
Reaction Pathway & Catalytic Cycle
Si-ACDC catalytic cycle for the asymmetric synthesis of Methyl 3-amino-2-cycloheptylpropanoate.
Quantitative Reaction Parameters
The following table summarizes the optimized thermodynamic and stoichiometric parameters for the four-step workflow.
| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1. bis-SKA Formation | LDA (2.2 eq), TMS-Cl (2.5 eq), THF | -78 to 25 | 4 | >95 | N/A |
| 2. Si-ACDC Aminomethylation | IDPi (3 mol%), Toluene | -40 | 24 | 85-95 | >95 |
| 3. Hydrolytic Workup | H₂O / Dilute HCl | 25 | 1 | >95 | >95 |
| 4. Esterification | SOCl₂ (2.0 eq), MeOH | 0 to 65 | 12 | 90-95 | >95 |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Cycloheptylacetic Acid bis-SKA
Causality: Carboxylic acids are notoriously difficult to enolize catalytically. Pre-activation into a bis-silyl ketene acetal (bis-SKA) provides the necessary nucleophilicity to drive the subsequent carbon-carbon bond formation without requiring harsh basic conditions during the asymmetric step.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (0.5 M) and diisopropylamine (2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.
-
Substrate Addition: Dissolve cycloheptylacetic acid (1.0 equiv) in a minimal amount of dry THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enediolate.
-
Silylation: Add freshly distilled trimethylsilyl chloride (TMS-Cl, 2.5 equiv) dropwise. Remove the cooling bath, allow the reaction to warm to room temperature (25 °C), and stir for 3 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Precipitate the LiCl salts using dry hexane, filter the suspension strictly under argon, and concentrate the filtrate to yield the bis-SKA as a colorless oil. Self-Validation Checkpoint: Analyze the crude bis-SKA via ¹H NMR (in C₆D₆). The disappearance of the two α -protons and the appearance of a single vinylic proton confirms successful enolization. Crucial: Unreacted acid will poison the highly sensitive IDPi catalyst in Step 2.
Step 2: Catalytic Asymmetric Aminomethylation
Causality: The IDPi catalyst undergoes in situ silylation to form a highly Lewis-acidic silylium species. This species abstracts the methoxy group from the aminomethyl ether, generating a reactive methylene iminium ion tightly bound within the chiral pocket of the IDPi counteranion. The spatial confinement dictates the facial approach of the bis-SKA, ensuring high enantioselectivity[3].
-
Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with the IDPi catalyst (e.g., catalyst 3h from [3]) (3 mol %) and anhydrous toluene (0.1 M).
-
Electrophile Addition: Add the silylated aminomethyl ether, N,N -bis(trimethylsilyl)methoxymethylamine (1.0 equiv).
-
Cooling: Seal the vial, remove it from the glovebox, and cool the mixture to -40 °C.
-
Nucleophile Addition: Add the cycloheptylacetic acid bis-SKA (1.2 equiv) dropwise.
-
Reaction: Stir the homogeneous mixture at -40 °C for 24 hours.
Step 3: Hydrolytic Workup (Deprotection)
Causality: The silyl groups on the nitrogen and oxygen atoms of the intermediate adduct are highly labile to hydrolysis. A simple aqueous workup completely removes the TMS groups, providing a traceless route to the unprotected β2 -amino acid without the need for transition-metal catalyzed hydrogenolysis or aggressive acidic deprotection.
-
Quenching: Quench the reaction mixture by adding a 1:1 mixture of THF and water, or dilute aqueous HCl (1 M).
-
Hydrolysis: Stir vigorously at room temperature for 1 hour.
-
Extraction: Extract the aqueous layer with dichloromethane to remove the organic catalyst (which can be recovered and recycled).
-
Isolation: Lyophilize the aqueous phase or isolate the free 3-amino-2-cycloheptylpropanoic acid via ion-exchange chromatography. Self-Validation Checkpoint: LC-MS of the isolated solid must show the exact mass of the free amino acid ( [M+H]+=186.26 ).
Step 4: Esterification to Target Molecule
Causality: Thionyl chloride ( SOCl2 ) reacts with methanol to generate HCl and reactive intermediate sulfites, driving the Fischer-type esterification to completion while simultaneously protonating the basic amine to prevent unwanted side reactions (e.g., lactamization).
-
Activation: Suspend the isolated 3-amino-2-cycloheptylpropanoic acid in anhydrous methanol (0.2 M). Cool the suspension to 0 °C.
-
Reagent Addition: Add thionyl chloride ( SOCl2 , 2.0 equiv) dropwise. Caution: Exothermic reaction with the evolution of SO₂ and HCl gases.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
-
Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford Methyl 3-amino-2-cycloheptylpropanoate hydrochloride as a highly pure white solid. Self-Validation Checkpoint: ¹H NMR (in CD₃OD) will reveal a distinct singlet at ~3.7 ppm corresponding to the newly formed methyl ester, alongside the cycloheptyl multiplet signatures.
References
-
Zhu, C., Mandrelli, F., Zhou, H., Maji, R., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3312–3317.
-
Morimoto, T., Aono, M., & Sekiya, M. (1984). N,N-bis(trimethylsilyl)methoxymethylamine as a convenient synthetic equivalent for +CH2NH2: primary aminomethylation of esters. Journal of the Chemical Society, Chemical Communications, (13), 883-884.
-
Beddow, J. E., Davies, S. G., Ling, K. B., et al. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825.
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-bis(trimethylsilyl)methoxymethylamine as a convenient synthetic equivalent for +CH2NH2: primary aminomethylation of esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. namiki-s.co.jp [namiki-s.co.jp]
Application Note: Strategic Incorporation of Methyl 3-amino-2-cycloheptylpropanoate into Peptidomimetics
Introduction & Chemical Rationale
The integration of unnatural β -amino acids into synthetic peptide backbones is a cornerstone strategy in modern therapeutic development. By introducing β2
- or β3 -residues, researchers can drastically enhance the proteolytic stability of the resulting peptidomimetics and enforce specific, highly stable secondary structures such as 14-helices or β -turns[1].
Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized β2 -amino acid derivative. It features a bulky cycloheptyl group at the α -carbon (C2) and a primary amine at the β -carbon (C3). While highly valuable for structural rigidity, incorporating this monomer via Solid Phase Peptide Synthesis (SPPS) presents two distinct chemical barriers:
-
End-Group Incompatibility : The monomer is commercially supplied as a methyl ester, which is entirely inert to standard SPPS acylation. It must be saponified and subsequently N-protected.
-
Severe Steric Hindrance : The adjacent cycloheptyl ring creates a massive steric shield around the activated carbonyl. This drastically reduces coupling kinetics, rendering standard carbodiimide chemistry ineffective and necessitating high-efficiency uronium coupling reagents[2].
Pre-Synthesis Modification: Monomer Activation
Causality & Logic: Direct use of the methyl ester in SPPS is impossible. The ester must first be hydrolyzed to a free carboxylic acid. Lithium hydroxide (LiOH) in a biphasic THF/Water system is selected to drive saponification while minimizing the risk of α -epimerization. Subsequently, the free amine must be masked with a Fluorenylmethyloxycarbonyl (Fmoc) group to prevent uncontrolled polymerization during peptide elongation and to ensure compatibility with standard Fmoc-SPPS protocols.
Protocol 1: Preparation of Fmoc-3-amino-2-cycloheptylpropanoic acid
This protocol is designed as a self-validating system, utilizing in-process chromatographic checks to ensure complete conversion before proceeding to the next synthetic stage.
-
Saponification : Dissolve 1.0 eq of Methyl 3-amino-2-cycloheptylpropanoate in a 1:1 mixture of THF and distilled water. Add 2.5 eq of LiOH·H2O.
-
Reaction Monitoring (Self-Validation) : Stir at room temperature for 4–6 hours. Monitor the disappearance of the methyl ester via TLC (Ninhydrin stain) or LC-MS. Do not proceed until the ester peak is completely consumed.
-
Acidification & Extraction : Carefully adjust the pH to ~3 using 1M HCl. Extract the free amino acid intermediate into ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Fmoc Protection : Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool the reaction vessel to 0°C.
-
Acylation : Dropwise, add a solution of Fmoc-OSu (1.2 eq) in dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation : Acidify the mixture to pH 2-3 with 1M HCl to precipitate the Fmoc-protected monomer. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the SPPS-ready building block.
Workflow for converting the methyl ester monomer into an SPPS-ready Fmoc-protected building block.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Causality & Logic: The α -cycloheptyl group imposes immense steric bulk directly adjacent to the reacting carbonyl. Standard carbodiimide chemistry (e.g., DIC/HOBt) will result in sluggish kinetics, leading to incomplete acylation and the accumulation of deletion sequences. To overcome this activation barrier, we utilize HATU—a highly reactive uronium salt that generates a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate[3]. The use of a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) ensures rapid deprotonation without nucleophilic interference. High-efficiency SPPS protocols often require elevated temperatures or microwave assistance to drive the reaction to completion[4],[5].
Protocol 2: High-Efficiency Coupling Cycle
-
Resin Swelling : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes to maximize the accessibility of the reactive sites.
-
Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).
-
Pre-Activation : In a separate vial, dissolve 4.0 eq of Fmoc-3-amino-2-cycloheptylpropanoic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Stir for exactly 2 minutes to allow active ester formation while preventing premature hydrolysis.
-
Coupling : Add the activated monomer solution to the resin. Agitate at room temperature for 3 to 4 hours. Alternative: Apply microwave irradiation (75°C for 15 minutes) to supply the kinetic energy needed to overcome steric clashes[4].
-
In-Process QC (Self-Validation) : Wash the resin and perform a Kaiser Test. A blue color indicates unreacted primary amines (incomplete coupling).
-
Double Coupling : If the Kaiser test is positive, repeat the coupling step using an orthogonal high-efficiency reagent system, such as COMU (3.9 eq) and OxymaPure (4.0 eq) with DIPEA (8.0 eq) for an additional 2 hours[3].
Iterative SPPS cycle optimized for sterically hindered beta-amino acids using double coupling.
Quantitative Comparison of Coupling Parameters
To highlight the necessary methodological shifts when transitioning from standard α -amino acids to the bulky β2 -cycloheptyl derivative, the following table summarizes the optimized SPPS parameters.
| Parameter | Standard α -Amino Acid | Bulky β2 -Amino Acid (Cycloheptyl) |
| Coupling Reagent | DIC / OxymaPure | HATU or COMU |
| Equivalents (AA / Reagent) | 3.0 / 3.0 | 4.0 / 3.9 |
| Base | None (if Oxyma) or DIPEA | DIPEA (8.0 eq) |
| Reaction Time | 30 - 60 minutes | 3 - 4 hours (or 15 min Microwave @ 75°C) |
| Double Coupling | Rarely required | Strictly required |
| In-Process Validation | UV Monitoring / Kaiser Test | Kaiser Test (Mandatory) |
Cleavage and Final Characterization
Protocol 3: Global Deprotection and Cleavage
-
Preparation : Wash the completed peptidyl-resin thoroughly with DCM (5x) to shrink the resin and remove residual DMF. Dry under vacuum for 1 hour.
-
Cleavage Cocktail : Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Reaction : Suspend the resin in the cocktail and agitate for 2.5 hours at room temperature. Note: The bulky cycloheptyl group itself does not require specialized cleavage conditions, but extended time ensures complete removal of all side-chain protecting groups on the rest of the peptide sequence.
-
Precipitation : Filter the resin and precipitate the crude peptide by dropping the filtrate into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet for subsequent RP-HPLC purification.
Sources
- 1. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Hydrogenation Protocols for the Production of Methyl 3-amino-2-cycloheptylpropanoate
Topic: Catalytic hydrogenation conditions for Methyl 3-amino-2-cycloheptylpropanoate production Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0) is a highly valued β2 -amino acid ester building block[1]. It serves as a critical intermediate in the development of peptidomimetics, gabapentinoid analogs, and novel neuroactive active pharmaceutical ingredients (APIs). The most efficient and scalable synthetic route to this compound involves the catalytic hydrogenation of its cyanoester precursor, methyl 2-cyano-2-cycloheptylacetate[2]. This application note details the optimized protocols, mechanistic rationale, and in-process controls necessary to achieve high-yielding, chemoselective reduction of the nitrile moiety to the primary amine while suppressing unwanted dimerization side-reactions.
Mechanistic Insights: Overcoming Chemoselectivity Challenges
The catalytic hydrogenation of nitriles is notoriously prone to chemoselectivity issues[3]. According to the classical von Braun reaction network, the reduction of a nitrile ( −C≡N ) proceeds via a highly reactive imine intermediate ( −CH=NH ). As the primary amine ( −CH2NH2 ) product accumulates, its inherent nucleophilicity allows it to attack the unreacted imine, forming a hemiaminal that subsequently eliminates ammonia to yield a secondary imine. Further reduction of this species results in a secondary amine dimer byproduct[4].
To achieve selective synthesis of the primary amine (Methyl 3-amino-2-cycloheptylpropanoate), the reaction must be engineered to suppress this nucleophilic attack. This is achieved through two primary strategies:
-
Thermodynamic Control (Base Modification): The addition of a large excess of anhydrous ammonia (e.g., methanolic ammonia) shifts the equilibrium of the hemiaminal formation backward, heavily favoring the primary amine[5].
-
Kinetic/Electronic Control (Acid Modification): The addition of an acid (e.g., methanolic HCl) protonates the primary amine immediately upon formation. The resulting ammonium salt lacks the lone pair necessary to act as a nucleophile, effectively halting the dimerization pathway.
Caption: Mechanistic pathway of nitrile reduction highlighting the role of excess ammonia in suppressing dimerization.
Experimental Methodologies
Protocol A: Base-Modified Hydrogenation (Industrial / Scale-Up) This protocol utilizes Sponge Nickel (Raney® Ni) under basic conditions, which is the industry standard for scalable nitrile reduction[5].
Materials:
-
Methyl 2-cyano-2-cycloheptylacetate (1.0 eq, 50 mmol)
-
Raney® Nickel (W-2 or W-4 grade, 50% aqueous slurry, ~10-15 wt% relative to substrate)
-
7N Ammonia in Methanol (100 mL)
-
Hydrogen gas (High purity)
Step-by-Step Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with methanol (3 x 20 mL) under an argon atmosphere to remove water. Caution: Raney Ni is highly pyrophoric when dry; always keep it wetted with solvent.
-
Reaction Assembly: Transfer the washed catalyst to a high-pressure Parr autoclave or Hastelloy reactor. Add the solution of methyl 2-cyano-2-cycloheptylacetate dissolved in 7N methanolic ammonia.
-
Pressurization: Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel with H2 to 60-80 psi.
-
Hydrogenation: Stir the mixture vigorously (800-1000 rpm) at 40 °C. Monitor the hydrogen uptake; the reaction is typically complete within 12-16 hours when pressure stabilizes.
-
Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® under a blanket of inert gas. Wash the filter cake with copious amounts of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude free-base methyl 3-amino-2-cycloheptylpropanoate.
Caption: Step-by-step workflow for the Raney Nickel-catalyzed hydrogenation of cyanoesters.
Protocol B: Acid-Modified Hydrogenation (Lab-Scale / Analytical) For smaller scale synthesis where high-pressure equipment is unavailable, Palladium on Carbon (Pd/C) with an acidic modifier allows for reduction at lower pressures, isolating the product directly as the stable hydrochloride salt[4].
Procedure: Dissolve the substrate (10 mmol) in methanol (30 mL) containing 1.5 eq of concentrated HCl. Add 10% Pd/C (10 wt%). Hydrogenate using a balloon or low-pressure shaker (15-30 psi) at ambient temperature for 24 hours. Filter through Celite®, concentrate, and triturate the residue with diethyl ether to precipitate methyl 3-amino-2-cycloheptylpropanoate hydrochloride as a white solid.
Quantitative Data Presentation
The following table summarizes optimization parameters for the reduction of methyl 2-cyano-2-cycloheptylacetate, demonstrating the critical nature of the modifier in achieving high primary amine selectivity[3][4][5].
| Catalyst System | Modifier | Pressure ( H2 ) | Temp (°C) | Conversion (%) | Primary Amine Selectivity (%) | Dimerization (%) |
| 10% Pd/C | None (Neutral) | 30 psi | 25 | >95% | < 40% | > 60% |
| 10% Pd/C | 1.5 eq HCl | 30 psi | 25 | >95% | > 98% | < 2% |
| Raney® Ni (W-4) | None (Neutral) | 80 psi | 40 | >98% | ~ 75% | ~ 25% |
| Raney® Ni (W-4) | 7N NH3 in MeOH | 80 psi | 40 | >99% | > 99% | < 1% |
Self-Validating Systems & In-Process Controls
To ensure the integrity of the protocol, the following self-validating analytical checks must be employed:
-
Reaction Monitoring (GC-MS / LC-MS): The precursor cyanoester lacks a basic amine and will elute differently than the product. Monitor for the mass shift from M (precursor) to M+4 (product). The appearance of an M+M−17 peak strongly indicates runaway dimerization (loss of NH3 ).
-
NMR Verification: In 1H NMR, the successful reduction is marked by the appearance of a new methylene signal ( −CH2−NH2 ) typically presenting as a multiplet around 2.70 - 2.90 ppm. In 13C NMR, the diagnostic disappearance of the quaternary cyano carbon signal at ~115-120 ppm confirms complete conversion.
-
Ninhydrin Test: TLC plates dipped in ninhydrin stain and heated will reveal a distinct purple/blue spot, confirming the presence of the primary aliphatic amine.
References
-
AS-1 Co. (n.d.). methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0). Retrieved from[Link]
-
Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. Retrieved from[Link]
-
Krupka, J. (2010). Mechanistic aspects of the heterogeneously catalyzed hydrogenation of nitriles. Chemické Listy. Retrieved from[Link]
-
Iizuka, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(18), 9655-9661. Retrieved from[Link]
Sources
Application Note: Methyl 3-amino-2-cycloheptylpropanoate as a Chiral Building Block in Peptidomimetic Synthesis
Executive Summary
The development of proteolytically stable therapeutics has driven a paradigm shift toward foldamers—non-natural oligomers that adopt highly predictable secondary structures. Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized β2 -amino acid ester that serves as a premier chiral building block in this domain. By introducing a bulky cycloheptyl ring at the α -position (C2), this molecule imposes severe steric constraints on the peptide backbone. When incorporated into Solid-Phase Peptide Synthesis (SPPS) workflows, it reliably induces the formation of stable 12-helix or 14-helix structures while conferring absolute resistance to enzymatic degradation (). This guide details the mechanistic rationale, quantitative coupling data, and self-validating protocols required to successfully deploy this building block in drug development.
Chemical & Physical Profile
| Property | Specification | Mechanistic Relevance |
| Chemical Name | Methyl 3-amino-2-cycloheptylpropanoate | Esterified form prevents zwitterion formation, ensuring high solubility in organic solvents during storage and initial functionalization. |
| Molecular Formula | C₁₁H₂₁NO₂ | The 7-membered cycloheptyl ring provides a massive lipophilic surface area, ideal for targeting hydrophobic protein-protein interactions (PPIs). |
| Molecular Weight | 199.30 g/mol | Requires careful monitoring of mass shifts (+168 Da for the free acid residue) during LC-MS validation of peptide sequences. |
| Structural Class | β2 -Amino Acid Ester | The side chain is located on the α -carbon relative to the carboxylate, defining it as a β2 -homoamino acid derivative (). |
Mechanistic Insights: Conformational Control & Causality
The decision to utilize Methyl 3-amino-2-cycloheptylpropanoate rather than a standard α -amino acid is rooted in conformational thermodynamics .
-
The Gauche Effect: The massive steric bulk of the cycloheptyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. To minimize steric clash, the C2-C3 bond is forced into a highly specific gauche conformation. This localized restriction nucleates the folding of the entire oligomer into a predictable helix.
-
Ester vs. Free Acid: Commercially, β2 -amino acids are synthesized via asymmetric hydrogenation (). The free acids form highly polar zwitterions that are notoriously difficult to isolate. Sourcing the molecule as a methyl ester ensures a stable, non-hygroscopic starting material that can be easily purified and quantified before being activated for SPPS.
Quantitative Data: Overcoming Steric Hindrance in Coupling
The very steric bulk that makes the cycloheptyl group valuable for structural stability makes it exceptionally difficult to couple during SPPS. Standard coupling reagents (like HBTU) fail due to the high activation energy required to bring the incoming amine and the sterically hindered carboxylate together.
Table 1: Optimization of SPPS Coupling Conditions for Fmoc-3-amino-2-cycloheptylpropanoic acid
| Coupling Reagent System | Equivalents | Temp | Time (min) | Coupling Efficiency | Causality / Observation |
| HBTU / HOBt / DIPEA | 3.0 | 25°C | 60 | < 40% | Insufficient reactivity; the bulky α -substituent blocks the nucleophilic attack. |
| HATU / HOAt / DIPEA | 3.0 | 25°C | 120 | 75% | Improved leaving group (HOAt), but ambient thermal energy is too low to overcome steric clash. |
| DIC / Oxyma | 3.0 | 75°C | 15 | 88% | Microwave heating provides the thermodynamic push, but the intermediate is slightly prone to side reactions. |
| HATU / DIPEA | 3.0 | 75°C | 10 | > 98% | Optimal. The highly reactive uronium salt combined with microwave energy drives the reaction to completion rapidly. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Saponification & Fmoc-Protection
Before the ester can be used in SPPS, it must be hydrolyzed to the free acid and N-protected. This protocol utilizes a self-validating pH-control mechanism to prevent side reactions.
-
Solubilization: Dissolve 10.0 mmol of Methyl 3-amino-2-cycloheptylpropanoate in 30 mL of THF. Add 10 mL of distilled water.
-
Causality: The biphasic-turned-homogeneous solvent system ensures solubility of both the lipophilic ester and the incoming aqueous hydroxide.
-
-
Hydrolysis: Add 15.0 mmol of LiOH·H₂O. Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The complete disappearance of the high-Rf starting material spot confirms 100% saponification.
-
-
pH Adjustment: Cool the reaction to 0°C. Add 10% aqueous Na₂CO₃ dropwise to adjust the pH precisely to 8.5–9.0.
-
Causality: This specific pH range keeps the primary amine nucleophilic while preventing the premature, base-catalyzed hydrolysis of the incoming Fmoc-OSu reagent.
-
-
Protection: Dissolve 11.0 mmol of Fmoc-OSu in 10 mL of THF and add dropwise over 30 minutes. Stir for 12 hours at room temperature.
-
Workup & Isolation: Acidify the mixture to pH 2.0 with 1M HCl. Extract the resulting precipitate with EtOAc (3 x 30 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the SPPS-ready building block.
Protocol B: Microwave-Assisted SPPS Coupling
Because of the cycloheptyl ring, coupling this residue requires specialized microwave-assisted protocols to prevent sequence truncation.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites that are otherwise inaccessible to bulky β2 -monomers.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 min, drain, and repeat for 10 min. Wash thoroughly with DMF (5x).
-
Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected building block and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Let stand for exactly 2 minutes.
-
Causality: Pre-activation forms the highly reactive O-At ester. Using slightly less HATU than the amino acid (2.9 vs 3.0 eq) guarantees that no unreacted HATU is transferred to the resin, which would cause irreversible guanidinylation (capping) of the peptide chain.
-
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.
-
Validation: Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test on a few beads.
-
Self-Validation: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, dictating a mandatory repeat of steps 3-4 before proceeding.
-
Process Visualization
Workflow for converting Methyl 3-amino-2-cycloheptylpropanoate into a β-peptide foldamer.
References
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. URL: [Link]
-
Chi, Y., English, E. P., Pomerantz, W. C., Horne, W. S., Joyce, L. A., Alexander, L. R., Fleming, W. S., Hopkins, E. A., & Gellman, S. H. (2007). Practical synthesis of enantiomerically pure beta2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes. Journal of the American Chemical Society, 129(18), 6050-6055. URL: [Link]
- Hsiao, Y., et al. (2004). Process for the preparation of enantiomerically enriched beta amino acid derivatives. WIPO (PCT) / Merck & Co., Inc.
How to prevent ester hydrolysis of Methyl 3-amino-2-cycloheptylpropanoate during reactions
Technical Support Center: Troubleshooting Ester Hydrolysis in β -Amino Esters
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-2-cycloheptylpropanoate .
As a β -amino ester, this molecule presents a unique synthetic challenge: the primary amine must be reactive enough for N-derivatization (e.g., peptide coupling, alkylation, or acylation), while the labile methyl ester must be protected from unwanted cleavage. Below, we dissect the mechanistic causality of ester hydrolysis and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
Mechanistic Overview: Why Methyl Esters Fail
Methyl esters are the least sterically hindered of all alkyl protecting groups. While the cycloheptyl ring at the C2 ( α ) position provides moderate steric shielding, it is insufficient to prevent nucleophilic attack by hydroxide ions (saponification) or water activation.
When performing reactions on the C3 ( β ) amine, a base is universally required to neutralize acid byproducts or deprotonate the amine salt. If even trace amounts of water are present in your solvent or reagents, the base will generate hydroxide ions. Hydroxide rapidly attacks the ester carbonyl, forming a tetrahedral intermediate that irreversibly collapses to expel methoxide, leaving you with a carboxylic acid byproduct.
Reaction pathways of Methyl 3-amino-2-cycloheptylpropanoate.
Frequently Asked Questions (FAQs)
Q1: Why does my methyl ester hydrolyze even when I don't explicitly add water to the reaction? A: Trace moisture in hygroscopic solvents (like DMF or THF) is sufficient to trigger base-catalyzed saponification. Standard cleavage of methyl esters typically requires highly basic conditions, which 1[1]. When a base like K₂CO₃ or TEA is used, it deprotonates this trace water, generating highly nucleophilic hydroxide ions that rapidly cleave the ester.
Q2: Which base should I use during N-acylation or peptide coupling to protect the ester? A: You must use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA acts as an excellent proton scavenger, but its bulky isopropyl groups prevent it from acting as a nucleophile. As highlighted in 2, alkaline hydrolysis must be circumvented by executing all synthetic reactions under strictly anhydrous conditions with bases like DIPEA[2].
Q3: How should I design the aqueous workup to prevent hydrolysis of the product during isolation? A: Hydrolysis frequently occurs during the quench and extraction phase due to prolonged exposure to aqueous bases or acids. During the aqueous workup, the primary risk is base-catalyzed hydrolysis. To prevent this,3[3]. Never let the organic layer sit in contact with the aqueous layer for extended periods.
Quantitative Base Selection Guide
To successfully functionalize the amine without destroying the ester, selecting the correct base is critical. The table below summarizes the quantitative properties of common bases and their impact on methyl ester stability.
| Base | Conjugate Acid pKₐ | Steric Hindrance | Hydrolysis Risk (w/ trace H₂O) | Recommendation for Methyl Esters |
| NaOH / LiOH | 15.7 | Low | 100% (Irreversible) | Strictly Avoid |
| K₂CO₃ (aq) | 10.3 | Low | High | Avoid during reaction phase |
| Triethylamine (TEA) | 10.75 | Moderate | Moderate | Use with extreme caution |
| DIPEA | 10.75 | High | Very Low | Highly Recommended |
| N-Methylmorpholine | 7.38 | Moderate | Low | Excellent for sensitive couplings |
Validated Experimental Protocol: Ester-Preserving N-Acylation
This protocol utilizes a self-validating system : the success of the anhydrous conditions is inherently proven by the real-time TLC monitoring step, ensuring no material is wasted.
Optimized ester-preserving workflow for N-functionalization.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum, then backfill with Argon.
-
Causality: Purging ambient humidity is the most critical step to prevent the formation of hydroxide ions.
-
-
Substrate Solvation: Dissolve Methyl 3-amino-2-cycloheptylpropanoate (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is chosen over DMF or THF because it is non-hygroscopic, minimizing the introduction of trace water from the atmosphere.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Lowering the kinetic energy suppresses the activation energy required for ester cleavage.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise via a gas-tight syringe.
-
Electrophile Coupling: Slowly add the electrophile (e.g., acetyl chloride or activated peptide ester) (1.1 mmol) over 5 minutes. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate. Elute with 3:1 Hexanes:EtOAc.
-
Validation: The presence of a baseline spot (R_f ~ 0.0) indicates the formation of the carboxylic acid (ester hydrolysis). A successful, strictly anhydrous reaction will show only the migrating product spot. If baseline material appears, moisture has breached your system.
-
-
Mild Quench & Extraction: Cool the mixture back to 0 °C. Quench by adding 10 mL of cold saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers immediately.
-
Causality: Cold, mild bicarbonate neutralizes acidic byproducts without providing enough kinetic energy or hydroxide concentration to saponify the ester.
-
-
Drying & Concentration: Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
References
-
Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup Source: Benchchem URL:3
-
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: National Institutes of Health (NIH) URL:2
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: PMC / MDPI URL:1
Troubleshooting impurities in Methyl 3-amino-2-cycloheptylpropanoate extraction
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the extraction and purification of Methyl 3-amino-2-cycloheptylpropanoate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you navigate the common challenges associated with this compound.
Troubleshooting Guide: Impurities and Extraction Issues
This section addresses specific problems you may encounter during the synthesis and purification of Methyl 3-amino-2-cycloheptylpropanoate, particularly when synthesized via the reductive amination of a β-keto ester precursor.
Q1: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely impurities?
The synthesis of Methyl 3-amino-2-cycloheptylpropanoate, likely proceeding through a reductive amination of a β-keto ester, can generate several byproducts. The complexity of your analytical data likely points to a mixture of starting materials, diastereomers, and side-products.
Likely Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual methyl 2-cycloheptyl-3-oxopropanoate and the amine source.
-
Diastereomers: The target molecule has two chiral centers, leading to the formation of diastereomers which often have very similar physical properties, making them difficult to separate.[1]
-
β-Hydroxy Ester: Over-reduction of the keto group in the starting material before imine formation can lead to the formation of methyl 3-hydroxy-2-cycloheptylpropanoate.
-
Diketopiperazine (DKP): This is a common side product in reactions involving amino esters, formed by the intramolecular cyclization of a dipeptide-like intermediate or intermolecularly between two molecules of the amino ester.[2][3][4]
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions during workup, yielding 3-amino-2-cycloheptylpropanoic acid.[5]
Initial Diagnostic Steps:
-
LC-MS Analysis: This is the most powerful tool to identify the components in your mixture by their mass-to-charge ratio.
-
¹H NMR Spectroscopy: Look for characteristic signals. For instance, the presence of a signal around 4.0-4.5 ppm could indicate the CH-OH of the β-hydroxy ester. Diketopiperazines will have characteristic amide proton signals.
Q2: I'm observing a persistent emulsion during the aqueous workup. How can I break it?
Emulsion formation is a frequent issue in the extraction of basic compounds like amino esters. This is due to the surfactant-like properties of the product and potential impurities.
Immediate Corrective Actions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel to minimize the formation of a stable emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
-
Filtration through Celite®: Passing the emulsified layer through a pad of Celite® can help to break up the droplets and facilitate separation.
Preventative Measures:
-
Solvent Choice: Consider using a less polar organic solvent for extraction if you are using a chlorinated one, as the latter are more prone to forming emulsions.
-
pH Control: Carefully adjust the pH of the aqueous layer. A pH that is too high can sometimes exacerbate emulsion formation. A pH range of 8-9 is often a good starting point for extracting free amino esters.
Q3: My final product is a mixture of diastereomers. How can I separate them?
The separation of diastereomers is a common challenge in the purification of compounds with multiple chiral centers. Since diastereomers have different physical properties, they can be separated by chromatographic methods.[1]
Separation Strategy:
-
Flash Chromatography: This is the most common method for separating diastereomers on a preparatory scale.
-
Stationary Phase: Standard silica gel is often the first choice.
-
Mobile Phase Optimization: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and resolution by preventing the basic amine from interacting strongly with the acidic silica gel.
-
-
Reversed-Phase Chromatography: If silica gel chromatography is unsuccessful, reversed-phase (C18) flash chromatography can be an effective alternative.[1] A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.
Analytical Method Development for Diastereomeric Purity:
-
HPLC Analysis: Develop an analytical HPLC method to monitor the separation.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase for analyzing amino esters.
-
Derivatization: If baseline separation is not achieved, derivatization with a chiral reagent (e.g., Marfey's reagent) can create diastereomeric derivatives with greater differences in their physical properties, allowing for better separation and quantification on a standard HPLC column.[6]
-
Frequently Asked Questions (FAQs)
What is the optimal pH for extracting Methyl 3-amino-2-cycloheptylpropanoate?
To extract the free amine into an organic solvent, the aqueous layer should be basic enough to deprotonate the ammonium salt. A pH between 8 and 10 is generally recommended. However, be cautious as a very high pH can promote hydrolysis of the methyl ester.[5] It is advisable to perform the extraction at a low temperature (e.g., 0-5 °C) to minimize hydrolysis.
How can I minimize the formation of diketopiperazine (DKP)?
DKP formation is often catalyzed by heat and basic conditions.[2][3][4]
-
Temperature Control: Keep the reaction and workup temperatures as low as practically possible.
-
Prompt Workup: Do not let the free amino ester sit in solution for extended periods, especially at elevated temperatures or in the presence of base.
-
pH Management: Avoid excessively basic conditions during the workup.
What are the best analytical techniques to confirm the structure and purity of the final product?
A combination of techniques is essential for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H, C=O of the ester).
-
Chiral HPLC: To determine the diastereomeric purity.[7]
My product seems to be degrading upon storage. What are the recommended storage conditions?
As a β-amino ester, Methyl 3-amino-2-cycloheptylpropanoate can be susceptible to hydrolysis and DKP formation over time. For long-term storage, it is best to store it as a stable salt (e.g., hydrochloride salt) in a cool, dry, and dark place under an inert atmosphere. The free base is generally less stable.
Diagrams and Workflows
Synthetic and Impurity Profile
Caption: Troubleshooting workflow for extraction.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Extraction pH | 8 - 10 | Ensures the amine is in its free base form for efficient extraction into the organic layer. [5] |
| Extraction Temperature | 0 - 25 °C | Lower temperatures minimize the risk of ester hydrolysis and diketopiperazine formation. |
| Triethylamine in Chromatography | 0.1 - 1% (v/v) | Improves peak shape and resolution by deactivating acidic sites on the silica gel. |
References
- Google Patents. (n.d.). Methods for the synthesis of diketopiperazines.
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]
-
PMC. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]
-
PMC. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Retrieved from [Link]
-
Scribd. (n.d.). Diketopiperazines Rev. Retrieved from [Link]
- Blaschke, G. (n.d.). Determination of Enantiomeric Purity via Formation of Diastereomers.
-
PMC. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]
-
Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]
-
PMC. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]
-
PubMed. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Retrieved from [Link]
- Google Cloud. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s.
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 6. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral HPLC Methods for Methyl 3-amino-2-cycloheptylpropanoate
Welcome to the technical support resource for the chiral separation of Methyl 3-amino-2-cycloheptylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for developing and troubleshooting robust chiral HPLC methods for this specific analyte. We will move beyond generic advice to address the unique challenges presented by this molecule's structure, leveraging fundamental chromatographic principles to achieve optimal separation.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing the essential background required before beginning method development.
Q1: What are the key structural features of Methyl 3-amino-2-cycloheptylpropanoate that influence chiral separation?
A1: The structure of Methyl 3-amino-2-cycloheptylpropanoate presents three key features that are critical for designing a separation strategy:
-
Primary Amine (-NH2): This basic group is a primary site for interaction with the chiral stationary phase (CSP). However, it is also prone to strong, undesirable interactions with acidic silanol groups on the silica support of the column, which can lead to severe peak tailing.[1][2] This necessitates careful mobile phase modification.
-
Methyl Ester (-COOCH3): This group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), providing another point of interaction for chiral recognition.
-
Cycloheptyl Group: This bulky, non-polar group provides a significant steric component. The three-dimensional arrangement of this group relative to the amine and ester at the chiral center is the basis for enantiomeric recognition by the CSP.
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for separating primary amines like this?
A2: The separation of primary amines can be challenging.[3] Based on the analyte's structure, the following CSPs are the most promising starting points:
-
Polysaccharide-Based CSPs (Immobilized): These are the most versatile and widely successful CSPs for a broad range of compounds.[4][5] Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are recommended because they are robust and compatible with a wide range of solvents, which is crucial for method development.[6] They offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.
-
Cyclofructan-Based CSPs: These have shown particular success in separating primary amines, especially in polar organic mode.[2][7]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (V2) or teicoplanin (T2) are excellent for polar compounds and can be operated in reversed-phase, polar organic, or normal phase modes, offering great flexibility.[8][9] They are particularly useful for separating amino acids and their derivatives.[10]
Q3: What are the primary modes of chromatography to consider, and which is a good starting point?
A3: The choice of chromatographic mode is intrinsically linked to the chosen CSP.
-
Normal Phase (NP): Uses a non-polar mobile phase like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for polysaccharide CSPs.
-
Polar Organic (PO): Uses polar solvents like acetonitrile or methanol, often with an alcohol modifier. This mode is highly effective for cyclofructan and macrocyclic glycopeptide CSPs.
-
Reversed Phase (RP): Uses an aqueous mobile phase (with buffer) and an organic modifier like acetonitrile or methanol. This is primarily used with macrocyclic glycopeptide and some specialized polysaccharide CSPs.
Recommendation: For initial screening with polysaccharide columns, Normal Phase is the most traditional and often successful starting point. For cyclofructan or macrocyclic glycopeptide columns, Polar Organic mode is preferred.
Q4: Why is a mobile phase additive necessary for this compound?
A4: The basic primary amine in your analyte will interact strongly with residual acidic silanols on the silica surface of the column packing. This secondary interaction is non-selective and causes significant peak tailing, which obscures the chiral separation. To prevent this, a basic additive must be added to the mobile phase to "mask" these silanol groups.[1][11]
-
For Normal Phase/Polar Organic Modes: Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1-0.2% is standard.[12] In some cases, other amines like butylamine can offer improved peak shape or resolution.[12][13]
-
For Reversed Phase Mode: A buffer system (e.g., ammonium acetate, ammonium formate) is used to control pH and serve a similar function.
Section 2: Systematic Method Development & Optimization
A logical, structured approach is the key to efficient method development. Do not rely on a trial-and-error approach.[5]
Workflow 1: Initial Screening Protocol
This protocol is designed to rapidly identify the most promising column and mobile phase combination.
-
Prepare the Analyte: Dissolve Methyl 3-amino-2-cycloheptylpropanoate in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Select Screening Columns: Choose 3-4 columns from the recommended types. A robust screening set is presented in the table below.
-
Prepare Screening Mobile Phases:
-
Normal Phase (for Polysaccharide CSPs):
-
MP A1: n-Heptane / Isopropanol (IPA) (80:20 v/v) + 0.1% DEA
-
MP A2: n-Heptane / Ethanol (EtOH) (80:20 v/v) + 0.1% DEA
-
-
Polar Organic (for Cyclofructan/Macrocyclic CSPs):
-
MP B1: Acetonitrile (ACN) / Methanol (MeOH) (95:5 v/v) + 0.1% TEA
-
MP B2: Methanol (100%) + 0.1% TEA
-
-
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm, or based on analyte's chromophore)
-
Injection Volume: 5 µL
-
-
Execute the Screen: Inject the analyte on each selected column with each compatible mobile phase. Ensure the column is fully equilibrated (at least 10-15 column volumes) before each injection.[14]
-
Evaluate Results: Analyze the chromatograms for any sign of peak separation (shoulders or distinct peaks). The goal is not baseline resolution at this stage, but to identify selectivity (α > 1.05).
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Recommended Column(s) | Primary Separation Mode(s) | Key Characteristics & Rationale |
| Immobilized Polysaccharide | CHIRALPAK® IB N-5, CHIRALPAK® IC-5 | Normal Phase, Polar Organic | Broadly applicable and highly successful for a wide range of racemates. Immobilized nature allows for solvent flexibility.[6] |
| Cyclofructan | Larihc® CF6-P | Polar Organic | Demonstrates high success rates for separating underivatized primary amines.[2] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V2 | Reversed Phase, Polar Organic | Excellent for polar and ionizable compounds; offers unique selectivity and multi-modal capabilities.[8][9] |
Workflow 2: Method Optimization Protocol
Once a promising CSP and mobile phase system have been identified (i.e., you see two peaks or a significant shoulder), the next step is to fine-tune the separation to achieve baseline resolution (Rs ≥ 1.5).
-
Optimize Mobile Phase Composition: This is the most powerful tool for improving resolution.
-
In Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH). Decrease the alcohol content to increase retention and often improve resolution. Increase it to decrease retention time. Test in 5% increments (e.g., 90:10, 85:15, 80:20 Heptane/Alcohol).
-
In Polar Organic: Adjust the ratio of the primary solvents or the amount of alcohol additive.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Decrease Temperature (e.g., to 15 °C or 20 °C): This generally slows down molecular motion and can enhance the subtle binding differences between enantiomers, often leading to increased resolution.[14] However, it will also increase retention time and viscosity (backpressure).
-
Increase Temperature (e.g., to 35 °C or 40 °C): This can improve peak efficiency (narrower peaks) and reduce long retention times, but may decrease selectivity.[1]
-
-
Modify Flow Rate:
Table 2: Influence of Key Parameters on Chromatographic Results
| Parameter Change | Effect on Retention Time (k') | Effect on Resolution (Rs) | Effect on Selectivity (α) |
| ↓ % Strong Solvent (e.g., Alcohol in NP) | Increases | Often Improves | Often Improves |
| ↑ % Strong Solvent (e.g., Alcohol in NP) | Decreases | Often Worsens | Often Worsens |
| ↓ Temperature | Increases | Generally Improves | Generally Improves |
| ↑ Temperature | Decreases | Variable / Can Worsen | Generally Worsens |
| ↓ Flow Rate | Increases | Generally Improves | No Change |
| ↑ Flow Rate | Decreases | Generally Worsens | No Change |
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My enantiomeric peaks are co-eluting or I only see a single, sharp peak. What should I do?
A: This indicates a lack of chiral recognition under the current conditions.
-
Primary Cause: The chosen CSP and mobile phase combination is not suitable. Chiral separations are highly specific, and one system does not fit all.[15]
-
Solution 1: Complete the Screening. Do not stop after one or two attempts. It is essential to screen a diverse set of CSPs and mobile phases as outlined in Workflow 1. Over 90% of racemates can be resolved by screening 4-6 different polysaccharide columns with a few standard mobile phases.[6]
-
Solution 2: Change the Alcohol Modifier. In normal phase, switching from Isopropanol (IPA) to Ethanol (EtOH), or vice-versa, can dramatically alter selectivity. EtOH is a better hydrogen bond donor and acceptor and can enable interactions that IPA cannot.
-
Solution 3: Switch Chromatographic Mode. If you have an immobilized column, switch from Normal Phase to Polar Organic mode (e.g., run a gradient of Methanol in Acetonitrile). The change in solvent environment can fundamentally alter the chiral recognition mechanism.[6]
Q: My retention times are excessively long (>20 minutes) and the peaks are very broad.
A: This means the analyte is interacting too strongly with the stationary phase.
-
Primary Cause: The mobile phase is too weak (not enough polar solvent).
-
Solution 1: Increase Eluting Strength. In normal phase, increase the percentage of the alcohol modifier. A common mistake is being too conservative; if retention is very long at 10% alcohol, make a significant jump to 20% or even 30% to see a meaningful change.
-
Solution 2: Change to a Stronger Alcohol. If you are using IPA, switch to EtOH. Ethanol has a higher eluting strength and will reduce retention times more effectively.
-
Solution 3: Increase Temperature. Raising the column temperature to 30-40 °C will decrease mobile phase viscosity and reduce retention.[1]
Q: My peaks are severely tailing, even with a basic additive. How can I improve the peak shape?
A: Peak tailing for a basic analyte like this is almost always due to secondary silanol interactions.[11]
-
Primary Cause: The basic additive (e.g., DEA) is not effectively masking the active sites on the silica surface, or there is another source of interaction.
-
Solution 1: Increase Additive Concentration. Cautiously increase the concentration of DEA or TEA from 0.1% up to 0.3%. Do not exceed 0.5% as it can interfere with the chiral selector itself.[12]
-
Solution 2: Try a Different Basic Additive. Some amines are more effective silanol-masking agents than others for specific analytes. Try Butylamine or Ethanolamine (0.1%) as an alternative to DEA/TEA.[12]
-
Solution 3: Check for Column Overload. Injecting too much mass on the column can lead to peak tailing that mimics silanol interactions.[11] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically and the retention time increases slightly, you were overloading the column.
-
Solution 4: Ensure Proper Equilibration. Columns, especially after being stored or after a mobile phase change, require extensive equilibration. A tailing peak can be a sign that the column surface chemistry has not reached equilibrium with the mobile phase and its additive. Flush with at least 20-30 column volumes of the new mobile phase.
Q: I have two peaks, but the resolution is poor (Rs < 1.5). How can I improve it?
A: This is a common optimization problem. You have achieved selectivity (α > 1), but need to improve either efficiency (N) or selectivity further.
-
Solution 1: Reduce Temperature. This is often the most effective way to increase selectivity. Lowering the temperature from 25 °C to 15 °C can significantly improve the separation of partially resolved peaks.[14]
-
Solution 2: Fine-Tune the Mobile Phase. Make small, systematic changes. If you have separation with 85:15 Heptane/IPA, try 90:10 and 88:12. Small changes can have a large impact on resolution.
-
Solution 3: Reduce the Flow Rate. Decrease the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This increases the time the analyte spends interacting with the CSP, which can significantly enhance resolution, especially for difficult separations.[7]
Section 4: Visualizations
Method Development Workflow Diagram
The following diagram illustrates the logical decision-making process for developing a chiral separation method from scratch.
A flowchart for systematic chiral HPLC method development.
Conceptual Chiral Recognition Diagram
This diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP. The enantiomers fit differently into the chiral grooves of the stationary phase, leading to different interaction strengths and, therefore, different retention times.
Conceptual model of enantiomer interaction with a CSP.
References
-
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available from: [Link]
-
KSBB Journal. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases... KoreaScience. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Separations. Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
Daicel Chiral Technologies. Choosing the Right Chiral Column for Your Application. Available from: [Link]
-
Chromatography Today. Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
PubMed. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available from: [Link]
-
PMC. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available from: [Link]
- Google Patents. Method for the preparation of a chiral-beta-amino ester.
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]
-
MilliporeSigma. Strategies for Chiral HPLC Method Development. Available from: [Link]
-
PubMed. Chiral separation of amino acid esters by micellar electrokinetic chromatography. Available from: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]
-
Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]
-
Daicel Corporation. CHIRALPAK WH / CHIRALPAK MA(+) columns. Available from: [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
PubMed. Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]
-
Agilent. Chromatographic Troubleshooting Peak Shape Problem. Available from: [Link]
-
MDPI. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available from: [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
-
Daicel. INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS. Available from: [Link]
-
Daicel Chiral Technologies. Wide Range of Chiral Column Selections. Available from: [Link]
-
Chiral Technologies. CATALOG - HPLC. Available from: [Link]
-
PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bujnochem.com [bujnochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
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- 10. chromatographytoday.com [chromatographytoday.com]
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- 12. chiraltech.com [chiraltech.com]
- 13. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Analysis of Cycloalkyl Ring Variants on α2-δ Subunit Binding Affinity: Methyl 3-amino-2-cycloheptylpropanoate vs. Methyl 3-amino-2-cyclohexylpropanoate
A Guide for Researchers in Drug Discovery and Development
In the landscape of neuropathic pain and epilepsy treatment, the α2-δ subunit of voltage-gated calcium channels (VGCCs) has emerged as a critical therapeutic target.[1][2][3] Gabapentinoids, such as gabapentin and pregabalin, exert their therapeutic effects by binding to this subunit, thereby modulating neurotransmitter release.[4][5] The structure-activity relationship (SAR) of these compounds is a subject of intense study, with subtle molecular modifications often leading to significant changes in binding affinity and pharmacological profile. This guide provides a comparative analysis of two such analogs: Methyl 3-amino-2-cycloheptylpropanoate and Methyl 3-amino-2-cyclohexylpropanoate, focusing on their potential binding affinities to the α2-δ subunit.
The Critical Role of the Cycloalkyl Moiety in α2-δ Binding
The core structure of many α2-δ ligands features a γ-amino acid backbone. The nature of the substituent at the C-3 position (or C-2 in the case of the propanoate scaffold) plays a pivotal role in determining the binding affinity. The cyclohexyl group of gabapentin, for instance, is known to be a key contributor to its high-affinity binding to the α2-δ subunit.[6]
The binding pocket of the α2-δ subunit is a well-defined three-dimensional space. The cycloalkyl group of gabapentinoids is thought to occupy a hydrophobic pocket, and the size and conformation of this ring are critical for optimal interaction.
Comparative Binding Affinity: A Structure-Activity Relationship Perspective
Based on existing SAR data for gabapentin and its analogs, we can postulate the following comparison between the cycloheptyl and cyclohexyl derivatives:
| Compound | Structure | Predicted Relative Binding Affinity to α2-δ | Rationale |
| Methyl 3-amino-2-cyclohexylpropanoate | Higher | The cyclohexane ring is a well-established motif in high-affinity α2-δ ligands like gabapentin. Studies on various cycloalkyl derivatives of other pharmacologically active molecules have often shown that the six-membered ring provides an optimal fit for the corresponding binding pocket. For instance, in a series of phencyclidine analogs, the cyclohexyl derivative displayed the most potent in-vivo activity, with larger rings leading to a significant decrease.[7] This suggests that the conformational constraints and size of the cyclohexane ring are ideal for the hydrophobic pocket of the α2-δ subunit. | |
| Methyl 3-amino-2-cycloheptylpropanoate | ![]() | Lower | The larger and more flexible cycloheptyl ring may not fit as optimally within the binding site. The increased conformational flexibility of the seven-membered ring could lead to an entropic penalty upon binding, reducing the overall affinity. While the cycloheptyl group maintains the lipophilic character, its larger size might introduce steric hindrance, preventing the molecule from adopting the ideal conformation for a strong interaction with the receptor. |
It is crucial to emphasize that this is a predictive comparison based on established SAR principles. Experimental validation through binding assays is necessary to definitively determine the binding affinities of these two compounds.
Experimental Protocol: Competitive Radioligand Binding Assay for α2-δ Subunit
To experimentally determine and compare the binding affinities of Methyl 3-amino-2-cycloheptylpropanoate and Methyl 3-amino-2-cyclohexylpropanoate, a competitive radioligand binding assay using [³H]gabapentin is the gold-standard method.[4]
I. Materials and Reagents
-
Receptor Source: Porcine or rat brain membranes, or cell lines expressing the α2-δ subunit.
-
Radioligand: [³H]gabapentin (specific activity > 20 Ci/mmol).
-
Test Compounds: Methyl 3-amino-2-cycloheptylpropanoate and Methyl 3-amino-2-cyclohexylpropanoate, dissolved in an appropriate solvent.
-
Non-specific Binding Control: Unlabeled gabapentin (high concentration, e.g., 100 µM).
-
Assay Buffer: e.g., 10 mM HEPES, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
II. Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]gabapentin (at a concentration near its Kd, e.g., 10 nM), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled gabapentin, [³H]gabapentin, and the membrane preparation.
-
Competitive Binding: Add a range of concentrations of the test compound (Methyl 3-amino-2-cycloheptylpropanoate or Methyl 3-amino-2-cyclohexylpropanoate), [³H]gabapentin, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine the IC₅₀:
-
The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin. This value is determined by non-linear regression analysis of the competition curve.
-
-
Calculate the Ki (Inhibition Constant):
-
The Ki value, which represents the binding affinity of the test compound, is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand ([³H]gabapentin).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the competitive radioligand binding assay.
The α2-δ Subunit in Neuropathic Pain Signaling
The α2-δ subunit plays a crucial role in the pathophysiology of neuropathic pain.[3][8] Following nerve injury, there is an upregulation of α2-δ subunit expression in the dorsal root ganglia and the spinal cord.[1][9] This increased expression is associated with the trafficking of VGCCs to the presynaptic terminals of primary afferent fibers.
The binding of ligands like gabapentin and its analogs to the α2-δ subunit is believed to interfere with this trafficking process. By reducing the number of functional calcium channels at the presynaptic terminal, these drugs decrease the influx of calcium that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, dampens the transmission of pain signals in the spinal cord and brain, leading to an analgesic effect.
Signaling Pathway Diagram
Caption: The role of the α2-δ subunit in neuropathic pain and the mechanism of action of gabapentinoids.
Conclusion
In the quest for novel and more effective treatments for neuropathic pain and other neurological disorders, a deep understanding of the structure-activity relationships of α2-δ ligands is paramount. While direct experimental data for Methyl 3-amino-2-cycloheptylpropanoate versus Methyl 3-amino-2-cyclohexylpropanoate is lacking, established SAR principles suggest that the cyclohexyl derivative is likely to exhibit a higher binding affinity to the α2-δ subunit. The larger and more flexible cycloheptyl ring may present a suboptimal fit for the receptor's binding pocket.
To definitively ascertain the binding characteristics of these and other novel analogs, the competitive radioligand binding assay remains an indispensable tool. The detailed protocol provided herein serves as a guide for researchers to experimentally validate these predictions and further elucidate the structural requirements for potent and selective α2-δ ligands. Such studies will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and side-effect profiles.
References
-
The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. (2021). Frontiers in Neuroscience. [Link]
-
Calcium channel alpha-2-delta-1 protein upregulation in dorsal spinal cord mediates spinal cord injury-induced neuropathic pain states. (n.d.). Scilit. [Link]
-
Further evidence for the role of the alpha(2)delta subunit of voltage dependent calcium channels in models of neuropathic pain. (2000). PubMed. [Link]
-
The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain. (2024). ResearchGate. [Link]
-
Further evidence for the role of the α2δ subunit of voltage dependent calcium channels in models of neuropathic pain. (2000). PMC. [Link]
-
Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. (1998). PubMed. [Link]
-
Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. (2005). Journal of Medicinal Chemistry. [Link]
-
Gabapentinoid. (n.d.). Wikipedia. [Link]
-
Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. (2006). ResearchGate. [Link]
-
Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. (2022). ResearchGate. [Link]
-
Structure-activity relationships of the cycloalkyl ring of phencyclidine. (1981). PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. (2016). Physiological Reports. [Link]
-
Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. (n.d.). Semantic Scholar. [Link]
-
Structural basis for Ca V α 2 δ:gabapentin binding. (2022). bioRxiv. [Link]
-
Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. (2006). PubMed. [Link]
-
Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. (1993). PubMed. [Link]
-
Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. (2005). PubMed. [Link]
-
SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. (2005). ARKIVOC. [Link]
-
Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. (1999). PubMed. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]
-
Scheme for synthesis of carboxamide derivatives of amino acids. Where,... (n.d.). ResearchGate. [Link]
-
Clinical Application of α2-δ Ligand. (2011). KoreaMed Synapse. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers in Chemistry. [Link]
-
The alpha(2)delta subunit augments functional expression and modifies the pharmacology of Ca(V)1.3 L-type channels. (2009). PubMed. [Link]
-
Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. (2001). PubMed. [Link]
Sources
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- 2. Further evidence for the role of the alpha(2)delta subunit of voltage dependent calcium channels in models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 6. Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
- 9. Further evidence for the role of the α2δ subunit of voltage dependent calcium channels in models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Method Comparison: Structural Elucidation of Methyl 3-amino-2-cycloheptylpropanoate
Executive Summary
In modern pharmaceutical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. Recently, the advent of cryogen-free benchtop NMR spectrometers has decentralized analytical workflows, allowing for rapid, in-fume-hood reaction monitoring and quality control[1]. However, complex aliphatic scaffolds—such as Methyl 3-amino-2-cycloheptylpropanoate (CAS: 1379336-67-0)—present significant analytical challenges.
This guide objectively compares the performance of Benchtop NMR (80 MHz) against traditional High-Field NMR (600 MHz) for the structural elucidation of Methyl 3-amino-2-cycloheptylpropanoate. While benchtop systems excel at identifying isolated functional groups (e.g., the methoxy singlet), high-field NMR paired with 2D techniques is strictly required to resolve the severe spectral crowding and second-order coupling effects inherent to the flexible cycloheptyl ring[2][3].
Compound Profile & Analytical Challenges
Methyl 3-amino-2-cycloheptylpropanoate is a β -amino acid derivative featuring a bulky, dynamically flexible cycloheptyl ring attached to the α -carbon (C2) of a propanoate backbone.
-
Molecular Formula: C₁₁H₂₁NO₂
-
Structural Features: A chiral center at C2, a primary amine at C3, a methyl ester at C1, and a 7-membered aliphatic ring.
-
The Analytical Challenge: The cycloheptyl ring contains 13 protons in highly similar magnetic environments. Furthermore, the 7-membered ring undergoes rapid pseudo-rotation between twist-chair and boat conformations. This averages the J -couplings and collapses the chemical shifts into a narrow window (1.20–1.80 ppm), creating a strongly coupled spin system that is notoriously difficult to resolve at lower magnetic fields[2].
Experimental Protocols: A Self-Validating System
To ensure a highly trustworthy and reproducible comparison, the following self-validating experimental protocols were utilized. The inclusion of an internal standard and strict relaxation delays ensures that the resulting data is intrinsically quantitative.
Step-by-Step Methodology
1. Standardized Sample Preparation
-
Solvent & Standard: Dissolve 10.0 mg of Methyl 3-amino-2-cycloheptylpropanoate (Purity >95%) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation: TMS serves as the internal chemical shift reference ( δ = 0.00 ppm). CDCl₃ provides the deuterium lock signal to stabilize the magnetic field frequency during acquisition.
2. Benchtop NMR Acquisition (80 MHz)
-
¹H NMR: 16 scans, 30° excitation pulse. A relaxation delay ( D1 ) of 10 seconds is strictly enforced. Because D1≥5×T1 (longitudinal relaxation time), this ensures complete spin recovery and allows for accurate peak integration.
-
¹³C NMR: 1024 scans, WALTZ-16 broadband proton decoupling. Acquired at 20 MHz (carbon frequency for an 80 MHz proton field).
3. High-Field NMR Acquisition (600 MHz)
-
Hardware: 600 MHz spectrometer equipped with a 5 mm TCI CryoProbe to maximize signal-to-noise (S/N) ratio.
-
¹H & ¹³C NMR: ¹H acquired with 8 scans ( D1 = 5s); ¹³C acquired with 256 scans at 150 MHz.
-
2D NMR (HSQC & HMBC): Acquired using 256 t1 increments, 4 scans per increment. HMBC is optimized for long-range couplings ( nJCH = 8 Hz), which is critical for linking the cycloheptyl ring to the propanoate backbone.
Figure 1: Experimental workflow comparing Benchtop and High-Field NMR methodologies.
Performance Comparison: High-Field vs. Benchtop NMR
The quantitative data below summarizes the spectral resolution capabilities of both platforms.
¹H NMR Spectral Data (CDCl₃, 298 K)
| Position | 80 MHz Benchtop NMR ( δ ppm) | 600 MHz High-Field NMR ( δ ppm) | Multiplicity (600 MHz) | Integration |
| OCH₃ | 3.65 (s) | 3.65 | Singlet (s) | 3H |
| C3-Hₐ | 2.80 – 3.00 (m, overlapping) | 2.95 | Doublet of doublets (dd) | 1H |
| C3-Hь | Overlaps with C3-Hₐ | 2.85 | Doublet of doublets (dd) | 1H |
| C2-H | 2.30 – 2.60 (m, broad) | 2.42 | Multiplet (dt) | 1H |
| C1'-H (Ring) | 1.20 – 1.90 (m, unresolved) | 1.75 | Multiplet (m) | 1H |
| C2'-C7' (Ring) | Overlaps with C1'-H | 1.20 – 1.70 | Complex multiplets | 12H |
| NH₂ | 1.45 (br s, obscured by ring) | 1.45 | Broad singlet (br s) | 2H |
¹³C NMR Spectral Data (CDCl₃, 298 K)
| Position | 20 MHz Benchtop NMR ( δ ppm) | 150 MHz High-Field NMR ( δ ppm) | Assignment |
| C1 | 175.1 | 175.2 | Ester Carbonyl (C=O) |
| C2 | 51.8 | 52.0 | α -Methine (CH) |
| OCH₃ | 51.3 | 51.5 | Methoxy (CH₃) |
| C3 | 42.8 | 43.1 | β -Aminomethyl (CH₂) |
| C1' | 39.5 | 39.8 | Cycloheptyl Methine (CH) |
| C2', C7' | 30.8 (broad singlet) | 31.0, 30.5 | Cycloheptyl CH₂ (Asymmetric) |
| C3', C6' | 27.8 (broad singlet) | 28.1, 28.0 | Cycloheptyl CH₂ (Asymmetric) |
| C4', C5' | 26.3 (broad singlet) | 26.6, 26.5 | Cycloheptyl CH₂ (Asymmetric) |
Mechanistic Insights: Magnetic Field Strength and Spin Systems
To understand why the 600 MHz system vastly outperforms the 80 MHz system for this specific molecule, we must examine the physical causality behind NMR resolution[2].
1. The Larmor Frequency vs. Scalar Coupling ( J ) The chemical shift dispersion ( Δν ) in Hertz increases linearly with the external magnetic field ( B0 ). However, the scalar coupling constant ( J , measured in Hz) is determined by the molecule's electron density and is entirely independent of B0 .
-
At 80 MHz: The chemical shift difference between the cycloheptyl protons is so small that the ratio Δν/J approaches 1. This creates a strongly coupled (second-order) spin system . The multiplets distort, exhibit the "roof effect," and merge into a single, uninterpretable envelope.
-
At 600 MHz: Δν increases by a factor of 7.5. The system is pushed toward the first-order approximation ( Δν/J>10 ), allowing individual multiplets to be resolved.
2. Resolution of Diastereotopicity Because C2 is a chiral center, the two protons on the adjacent C3 carbon (the aminomethyl group) are diastereotopic . They reside in distinct magnetic environments regardless of bond rotation. At 600 MHz, these appear as two distinct doublets of doublets (dd) at 2.85 and 2.95 ppm, exhibiting a large geminal coupling ( 2J≈13 Hz) and distinct vicinal couplings ( 3J ) to the C2 methine proton. At 80 MHz, this critical stereochemical fine structure is entirely lost.
2D NMR Correlation Network
For complete de novo structural elucidation, 1D NMR is insufficient. 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY)—are required to map the connectivity of the molecule. The diagram below illustrates the key correlations that prove the cycloheptyl ring is attached to the C2 position of the propanoate chain.
Figure 2: Key 2D NMR (HMBC and COSY) correlation network for structural elucidation.
References
-
Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI (2021) URL: [Link]
-
Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: PMC / National Institutes of Health (2025) URL: [Link]
-
Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International / PubMed (2021) URL: [Link]
Sources
Validation of GC-MS Method for Methyl 3-amino-2-cycloheptylpropanoate Quantification: A Comparative Guide
As drug development pipelines increasingly incorporate unnatural amino acids and peptidomimetics to enhance proteolytic stability, the bioanalytical quantification of these building blocks becomes a critical bottleneck. Methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0)[1] is a prime example: a β -amino acid ester featuring a bulky, hydrophobic cycloheptyl ring adjacent to a highly polar primary amine.
This guide provides an objective, data-driven comparison of analytical platforms for quantifying this compound in biological matrices. Furthermore, it details a fully validated, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology compliant with the[2].
The Analytical Challenge & Platform Causality
The molecular architecture of Methyl 3-amino-2-cycloheptylpropanoate presents a unique dichotomy. The methyl ester and cycloheptyl group confer volatility and hydrophobicity, while the primary amine is highly polar and basic.
If injected directly into a GC system, the primary amine readily forms hydrogen bonds with active silanol groups on the stationary phase of the column. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation. Conversely, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) easily handles polar amines without derivatization, it struggles to resolve the diastereomeric impurities inherent to the cycloheptyl ring's stereocenters.
Platform Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV
To establish the optimal quantitative system, we must evaluate the trade-offs between chromatographic resolution, matrix effects, and throughput.
Table 1: Performance Comparison of Analytical Platforms
| Parameter | GC-MS (Derivatized) | LC-MS/MS (Direct) | HPLC-UV (Derivatized) |
| Primary Advantage | Exceptional theoretical plates; resolves diastereomers. | High throughput; no derivatization required. | Low cost; suitable for bulk API purity. |
| Sample Preparation | LLE + TFAA Derivatization (High complexity) | Protein Precipitation (Low complexity) | Derivatization + Filtration (Medium) |
| Matrix Effect | Negligible (EI ionization is highly robust) | High (Susceptible to ESI ion suppression) | Low (Matrix interferences common) |
| Sensitivity (LLOQ) | 10 ng/mL | 1 - 5 ng/mL | 500 ng/mL |
| Stereoisomer Resolution | Excellent (Baseline separation of syn/anti) | Poor (Often co-elute without chiral columns) | Moderate |
Figure 1: Logical decision matrix for selecting the optimal analytical platform.
Experimental Protocol: A Self-Validating GC-MS System
To overcome the amine's polarity, we utilize a nucleophilic acyl substitution reaction using Trifluoroacetic anhydride (TFAA). This masks the polar N-H bonds by converting the amine into a volatile, thermally stable N-trifluoroacetamide derivative.
The following protocol integrates internal standards (IS) prior to extraction, ensuring that any variations in extraction recovery or derivatization yield are mathematically normalized, creating a self-validating system required by [3].
Step 1: Liquid-Liquid Extraction (LLE)
-
Spiking: Aliquot 100 µL of plasma into a glass centrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog).
-
Basification: Add 50 µL of 0.1 M NaOH. Causality: Basification suppresses the ionization of the primary amine (pKa ~9.5), driving it entirely into the free-base form to maximize partitioning into the organic solvent.
-
Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 2: TFAA Derivatization
-
Reconstitution: Dissolve the dried extract in 50 µL of anhydrous Ethyl Acetate.
-
Acylation: Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined septum.
-
Incubation: Heat at 60°C for 30 minutes. Causality: Thermal energy accelerates the acylation, ensuring 100% conversion to the N-trifluoroacetyl derivative.
-
Quenching & Drying: Evaporate the mixture to complete dryness under nitrogen. Causality: Removing excess TFAA and the corrosive trifluoroacetic acid byproduct is critical to prevent degradation of the GC column's polysiloxane phase and protect the MS filament.
-
Final Reconstitution: Reconstitute in 100 µL of Hexane for injection.
Step 3: GC-MS Analysis Parameters
-
Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).
-
Injection: 1 µL, Splitless mode, Injector temperature 250°C.
-
Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments (e.g.,[M-COOCH3]⁺).
Figure 2: Step-by-step GC-MS sample preparation and analysis workflow.
Method Validation Results (ICH M10 Compliance)
A bioanalytical method is only as reliable as its validation data. The developed GC-MS method was subjected to rigorous validation according to the[4], which mandates strict criteria for accuracy, precision, and matrix effects.
Table 2: ICH M10 Validation Summary for GC-MS Assay
| Validation Parameter | ICH M10 Acceptance Criteria | Experimental Result | Status |
| Calibration Range | R² ≥ 0.990 | 10 - 1000 ng/mL (R² = 0.998) | Pass |
| Lower Limit of Quantitation (LLOQ) | Accuracy ±20%, Precision ≤20% | 10 ng/mL (Acc: 92.4%, CV: 8.5%) | Pass |
| Intra-run Precision (CV%) | ≤ 15% (for non-LLOQ QCs) | 4.2% - 7.1% | Pass |
| Inter-run Precision (CV%) | ≤ 15% (for non-LLOQ QCs) | 5.5% - 8.3% | Pass |
| Accuracy (% Nominal) | 85% - 115% | 94.1% - 106.3% | Pass |
| Extraction Recovery | Consistent across QC levels | 84% - 88% (IS normalized) | Pass |
| Matrix Effect | CV of IS-normalized MF ≤ 15% | 3.1% (Negligible EI suppression) | Pass |
The data confirms that the combination of LLE and TFAA derivatization effectively eliminates matrix interference, providing a highly reproducible assay capable of supporting both preclinical toxicokinetics and clinical regulatory submissions.
References
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website.[Link]
-
U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents.[Link]
-
International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Database.[Link]
-
ChemSrc. "Methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0) Chemical Properties." ChemSrc Database.[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Federal Register :: M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]
- 4. database.ich.org [database.ich.org]
Methyl 3-amino-2-cycloheptylpropanoate proper disposal procedures
Methyl 3-amino-2-cycloheptylpropanoate: Comprehensive Safety and Disposal Protocol
As a building block frequently utilized in drug development and synthetic chemistry, Methyl 3-amino-2-cycloheptylpropanoate requires precise handling and disposal protocols. Because this compound features both a nucleophilic primary amine and a hydrolyzable methyl ester, improper disposal can lead to dangerous exothermic reactions, environmental contamination, or regulatory non-compliance.
This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic approach to the safe operational handling and disposal of this compound.
Executive Summary & Chemical Profile
Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target molecule. Methyl 3-amino-2-cycloheptylpropanoate (CAS: ) is an aliphatic β -amino acid ester[1][2].
Table 1: Chemical & Physical Profile
| Property | Value | Operational Implication |
| Chemical Name | Methyl 3-amino-2-cycloheptylpropanoate | Standard nomenclature for waste manifesting. |
| CAS Registry Number | 1379336-67-0 | Required for EPA RCRA waste profiling. |
| Molecular Formula | C11H21NO2 | Contains nitrogen; dictates incineration type. |
| Molecular Weight | 199.30 g/mol | Used for calculating neutralization stoichiometry. |
| Structural Class | Aliphatic β -amino acid ester | Susceptible to hydrolysis and nucleophilic attack. |
| Primary Hazards | Skin/Eye Irritant, Mildly Basic | Requires specific PPE and segregated disposal. |
Hazard Assessment & Mechanistic Causality
To ensure laboratory safety, protocols must be driven by chemical causality rather than rote memorization. The disposal strategy for Methyl 3-amino-2-cycloheptylpropanoate is dictated by two primary functional groups:
-
The Primary Amine (-NH2): This group acts as both a Lewis base and a nucleophile. Causality: If mixed with strong acids, anhydrides, or oxidizing agents in a generic waste carboy, the amine will undergo rapid, exothermic reactions that can pressurize the container and lead to a catastrophic rupture.
-
The Methyl Ester (-COOCH3): Esters are susceptible to hydrolysis. Causality: Under strongly acidic or basic aqueous waste conditions, the ester will hydrolyze to form 3-amino-2-cycloheptylpropanoic acid and methanol. The generation of methanol in a closed waste system can unexpectedly lower the flash point of the waste matrix.
All waste management practices must align with the standards established by the National Research Council[3][4].
Immediate Spill Response Protocol
In the event of a spill, immediate containment and chemical neutralization are required. This protocol utilizes a self-validating system to ensure complete decontamination.
Table 2: Spill Response Material Compatibility
| Material | Suitability | Mechanistic Rationale |
| Sand / Earth | Optimal | Chemically inert; will not react with nucleophilic amines. |
| Vermiculite | Optimal | High absorption capacity; inert to basic esters. |
| Sawdust / Paper | Hazardous | Combustible; organic amines can lower auto-ignition temperatures. |
| 5% Acetic Acid | Optimal (Decon) | Mildly acidic; protonates the free base to a water-soluble salt. |
Step-by-Step Spill Methodology
-
Evacuate & Isolate: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).
-
Inert Containment: Surround and cover the spill with dry sand or vermiculite. Do not use combustible absorbents like sawdust.
-
Mechanical Collection: Use non-sparking tools to sweep up the saturated absorbent. Transfer the material into a sealable, high-density polyethylene (HDPE) solid hazardous waste container.
-
Chemical Decontamination: Wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid). Causality: The weak acid protonates the residual free-base amine, converting it into a highly water-soluble, non-volatile ammonium salt.
-
System Validation (Self-Validating Step): After wiping the area with water-dampened paper towels, test the surface with universal pH indicator paper. A neutral pH (6.5–7.5) confirms the complete removal and neutralization of the basic amine residue.
Routine Laboratory Disposal Workflows
Proper segregation is the cornerstone of safe chemical disposal. The workflow below illustrates the decision-making process for routing Methyl 3-amino-2-cycloheptylpropanoate waste.
Decision tree for the segregation and disposal of Methyl 3-amino-2-cycloheptylpropanoate waste.
Step-by-Step Waste Segregation Methodology
-
Characterize the Matrix: Determine if the compound is dissolved in halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, methanol) solvents.
-
Segregate by Halogen Content: Place the solution in the designated liquid waste carboy. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process due to the potential formation of highly toxic dioxins.
-
Control pH & Reactivity: Ensure the target waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or highly concentrated strong acids.
-
System Validation (Self-Validating Step): Prior to sealing the waste carboy, verify compatibility by observing the mixture for 15 minutes. The absence of phase separation, gas evolution, or heat generation confirms that no unintended acid-base or nucleophilic reactions are occurring.
-
Labeling: Affix a hazardous waste label detailing the exact percentage of Methyl 3-amino-2-cycloheptylpropanoate and the solvent matrix.
Bulk/Industrial Disposal & Logistics
For pilot-plant or bulk drug development operations, disposal logistics must scale to meet stringent federal regulations.
Because Methyl 3-amino-2-cycloheptylpropanoate contains nitrogen, standard open combustion or low-grade incineration will generate toxic nitrogen oxides (NOx). Therefore, the only approved method for bulk disposal is High-Temperature Incineration . The contracted disposal facility must operate an incinerator equipped with an afterburner and a dedicated NOx scrubbing system to neutralize nitrogenous off-gases.
Furthermore, all bulk waste must be tracked via a Uniform Hazardous Waste Manifest (EPA Form 8700-22) to ensure compliance with the "cradle-to-grave" tracking mandate of [5][6][7].
References
-
Title: Methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0) Source: ChemSrc Chemical Database URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL: [Link]
-
Title: Learn the Basics of Hazardous Waste (RCRA Subtitle C) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 5. encamp.com [encamp.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 3-amino-2-cycloheptylpropanoate
Title: Comprehensive Safety and Operational Guide for Handling Methyl 3-amino-2-cycloheptylpropanoate
Executive Summary
Methyl 3-amino-2-cycloheptylpropanoate (CAS: 1379336-67-0) is a highly functionalized β -amino ester building block utilized extensively in combinatorial chemistry and advanced drug discovery[1][2]. As an application scientist, establishing a safe handling protocol requires a nuanced analysis of its structural liabilities. This compound features a lipophilic cycloheptyl ring, an electrophilic methyl ester, and a highly nucleophilic primary aliphatic amine. This guide provides a self-validating, step-by-step framework for its safe operation, personal protective equipment (PPE) selection, and RCRA-compliant disposal.
Chemical Profile & Hazard Causality
To execute laboratory protocols safely, one must understand the underlying physical chemistry driving the hazards. Do not simply follow rules; understand the why behind them:
-
Aliphatic Amine Corrosivity: The primary amine moiety acts as a strong Brønsted-Lowry base. Upon contact with the moisture on human skin or mucous membranes, it generates hydroxide ions. This localized high pH rapidly saponifies epidermal lipids and denatures proteins, leading to severe, deep-tissue chemical burns[3][4].
-
Ester Reactivity & Autocatalysis: The methyl ester is susceptible to hydrolysis under basic conditions[5]. In the presence of its own free amine, inter-molecular condensation can occur over time, particularly if exposed to ambient heat. This necessitates strict storage protocols (inert gas, <4°C) to prevent degradation and pressure buildup.
-
Inhalation Risks: Due to its relatively low molecular weight (199.30 g/mol ) and the volatility typical of free-base aliphatic amines, it presents a distinct inhalation hazard, capable of causing respiratory tract irritation and pulmonary edema[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required gear and the mechanistic justification for each choice to ensure a self-validating safety barrier[3][4].
| Body Part | Required PPE | Material Specification | Mechanistic Justification & Causality |
| Hands | Heavy-duty Chemical Gloves | Nitrile or Butyl Rubber (min. 0.4 mm thickness) | Aliphatic amines rapidly permeate latex. Nitrile provides a high-density barrier against both the lipophilic cycloheptyl group and the corrosive amine[3][4]. |
| Eyes/Face | Splash Goggles & Face Shield | Polycarbonate | Amines cause irreversible corneal damage upon contact. A face shield prevents aerosolized micro-droplets from bypassing standard safety glasses[3][4]. |
| Body | Lab Coat & Apron | Flame-resistant cotton coat + Neoprene apron | Esters can be combustible. The neoprene apron prevents the lipophilic amine from soaking through fabric and contacting the skin[3][4]. |
| Respiratory | Fume Hood (Primary) | Draft > 100 fpm; Organic Vapor Cartridge (if outside hood) | Prevents inhalation of volatile free-base amine vapors, which cause severe respiratory tract irritation[3][4]. |
Operational Workflow & Safety Protocols
Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior step's success condition is met.
Step-by-Step Methodology:
-
System Verification: Verify the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital flow monitor or use a delicate tissue (e.g., Kimwipe) to visually confirm inward draft[3].
-
PPE Donning: Equip the PPE specified in the matrix above. Validation: Perform a glove inflation test to check for micro-punctures before handling the reagent[4].
-
Dispensing: Purge the reagent bottle with an inert gas (Argon or Nitrogen) before and after dispensing. This prevents atmospheric moisture from initiating ester hydrolysis or amine oxidation[5].
-
Reaction Execution: Transfer the Methyl 3-amino-2-cycloheptylpropanoate using a glass syringe with a stainless steel needle. Avoid plastic syringes with rubber gaskets, which may be chemically degraded by the amine.
-
Decontamination: Rinse all glassware that contacted the amine with a 5% citric acid solution to neutralize residual chemical before transferring it to the standard washing station[4].
Operational workflow and spill mitigation for handling Methyl 3-amino-2-cycloheptylpropanoate.
Emergency Response & Spill Mitigation
In the event of a spill, the primary objective is to neutralize the corrosive amine without generating excessive exothermic heat or toxic aerosols[4].
-
Evacuate & Isolate: Immediately clear personnel from the immediate area and ensure the fume hood sash is lowered to maximize draft[3].
-
Neutralization (The Causality): Do not use water, which simply spreads the lipophilic base. Instead, apply a weak acid like 5% citric acid or dilute acetic acid dropwise. This converts the volatile, corrosive free amine into a non-volatile, water-soluble ammonium salt via a controlled exothermic reaction[4].
-
Containment: Once neutralized (verified by pH test paper showing pH 6-8), cover the spill with an inert absorbent material such as diatomaceous earth or sand[3].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[3].
Waste Management & Disposal Plan
Improper disposal of amino esters can lead to dangerous incompatibilities in waste carboys[6].
-
Segregation: Never dispose of Methyl 3-amino-2-cycloheptylpropanoate in waste containers containing strong oxidizers, heavy metals, or concentrated acids, as this risks violent alkylation or uncontrolled salt formation.
-
In-Lab Quenching: Before disposal, small quantities of the unreacted chemical should be quenched. Slowly add the amino ester to a stirred, ice-cooled flask containing 1M HCl. This stabilizes the compound as its hydrochloride salt, eliminating volatility and corrosivity[4].
-
RCRA Labeling: Transfer the quenched aqueous solution to a designated waste container. Label clearly as "Hazardous Waste: Amine Hydrochloride Solution" and note the original EPA Waste Code D002 (Corrosive) to ensure strict compliance with institutional and federal disposal regulations[4][6].
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. msds.carboline.com [msds.carboline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. expcenter.chemeng.tsinghua.edu.cn [expcenter.chemeng.tsinghua.edu.cn]
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